(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANVLPLTUQZIF-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661407 | |
| Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217631-87-2 | |
| Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS number 1217631-87-2.
This technical guide details the chemical architecture, synthesis, and medicinal utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2).
High-Fidelity Chiral Building Blocks in Peptidomimetic Drug Design
Executive Summary
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a specialized chiral
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 1217631-87-2 |
| IUPAC Name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 267.15 g/mol (Salt); 194.23 g/mol (Free Base) |
| Chirality | (R)-Enantiomer |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents ( |
| pKa (Calc.) | Pyridine N: ~3.5 |
Structural Significance
The compound exists as a dihydrochloride salt . This is chemically significant because both the primary amine (on the
Strategic Synthesis: The "Ellman" Protocol
For research-scale production where enantiomeric excess (ee) >98% is non-negotiable, the Ellman Sulfinamide route is the industry gold standard. Unlike classical resolution of racemates (which wastes 50% of the material), this stereoselective synthesis builds the chiral center de novo.
Mechanism of Action[3][10][11]
-
Condensation: 3-Pyridinecarboxaldehyde is condensed with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.
-
Diastereoselective Addition: A Reformatsky-type addition (using ethyl bromoacetate and activated Zinc) attacks the imine. The bulky tert-butyl group on the sulfur directs the attack to a single face of the molecule, establishing the (R)-stereocenter at the
-position. -
Deprotection: Acidic cleavage removes the sulfinyl group, yielding the free amine, which is trapped as the stable dihydrochloride salt.
Visualization: Stereoselective Synthesis Workflow
Applications in Drug Discovery[1][3][4][7][12]
Peptidomimetics & Protease Stability
The incorporation of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate into a peptide sequence creates a
-
Proteolytic Resistance: Endogenous proteases (like trypsin or pepsin) are evolved to cleave
-peptide bonds. The extra methylene group ( ) in the backbone of this molecule distorts the scissile bond, rendering the drug candidate invisible to these enzymes. -
Conformational Control:
-amino acids favor the formation of stable secondary structures, such as the 14-helix , which can mimic protein-protein interaction domains.
Integrin Antagonism (RGD Mimetics)
This compound is a privileged scaffold for designing antagonists of Integrin
-
The Logic: Integrins recognize the RGD (Arg-Gly-Asp) sequence. Drug designers replace the flexible Gly-Asp section with a rigid
-amino acid scaffold. -
Pyridine Advantage: The pyridine ring at the
-position mimics the side chain of aromatic amino acids but with higher polarity. This allows the inhibitor to engage in -cation interactions or hydrogen bonding within the receptor pocket, often improving potency over the corresponding phenyl analog.
Visualization: Retrosynthetic Application Logic
Handling, Stability & Protocols
Storage Protocols
-
Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic. It must be stored in a desiccator at -20°C . Exposure to ambient moisture will lead to deliquescence, complicating accurate weighing and molarity calculations.
-
Stability: The salt form is stable for >2 years if kept dry. The free base is prone to slow cyclization (forming a
-lactam) or oxidation of the pyridine ring if left in solution for extended periods.
Desalting Protocol (For Synthesis)
Before using this compound in coupling reactions (e.g., amide bond formation), the amine must be liberated from the HCl salt:
-
Dissolve the CAS compound in a biphasic mixture of DCM and Sat.
. -
Stir vigorously for 15 minutes.
-
Separate the organic layer, dry over
, and concentrate in vacuo. -
Critical: Use the free base immediately. Do not store it.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link
-
ChemicalBook. (2024). "Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Product Profile." Link
-
PubChem. (2024). "Ethyl 3-amino-3-(pyridin-3-yl)propanoate - Compound Summary." National Library of Medicine. Link
-
Lelais, G., & Seebach, D. (2004). "
-Amino Acids: Entry into a New World of Peptides." Biopolymers. Link
Sources
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of chiral beta-amino esters with a pyridine group.
Strategic Architectures for the Asymmetric Synthesis of Pyridine-Functionalized -Amino Esters
Executive Summary & Strategic Importance
In transition-metal catalysis, this nitrogen often acts as a catalyst poison, competitively binding to the metal center and shutting down the catalytic cycle or eroding enantioselectivity. In organocatalysis, the basicity can interfere with hydrogen-bonding networks.
This guide details three high-integrity workflows to overcome these challenges, prioritizing Rhodium-catalyzed asymmetric hydrogenation as the industrial gold standard, while examining Organocatalytic Mannich reactions as a robust metal-free alternative.
Critical Decision Matrix: Method Selection
Before initiating wet chemistry, select the appropriate methodology based on your substrate architecture and scale requirements.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and chemical sensitivity.
Method A: Rhodium-Catalyzed Asymmetric Hydrogenation[1][2][3]
This is the most robust method for generating chiral
The "Pyridine Poisoning" Mechanism & Solution
The pyridine nitrogen (
The Solution: Protonation.[2][3] Conducting the reaction in a solvent capable of hydrogen bonding (e.g., 2,2,2-trifluoroethanol) or adding a stoichiometric acid (e.g., HBF
Catalytic Cycle and Inhibition Pathway
Figure 2: The Rh(I) catalytic cycle, highlighting the competitive inhibition by pyridine and its reversal via protonation.
Detailed Protocol: Rh-DuPhos System
Target: Methyl (S)-3-amino-3-(pyridin-3-yl)propanoate (N-acetyl protected).
Reagents:
-
Substrate: Methyl 3-acetamido-3-(pyridin-3-yl)acrylate (E/Z mixture).
-
Catalyst: (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate — abbreviated as [Rh((S,S)-Me-DuPhos)(COD)]BF
. -
Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE).
-
Hydrogen Source: H
gas (balloon or autoclave).
Step-by-Step Methodology:
-
Catalyst Preparation (Glovebox/Schlenk Line): In a nitrogen-filled glovebox, weigh [Rh((S,S)-Me-DuPhos)(COD)]BF
(1.0 mol%) into a distinct vial. Dissolve in degassed MeOH to create a stock solution.-
Expert Insight: The cationic Rh charge is crucial. Neutral Rh-chloride dimers often fail due to chloride bridging.
-
-
Substrate Loading: Load the
-enamido acrylate (1.0 equiv) into a high-pressure hydrogenation vessel (e.g., Parr reactor).-
Critical Step: If the substrate is a free pyridine, add 1.05 equiv of HBF
or TFA to the vessel. This blocks the pyridine nitrogen.
-
-
Reaction Initiation: Add the catalyst solution via syringe. Purge the vessel with H
(3 cycles of 5 atm pressurization/release). -
Hydrogenation: Pressurize to 5–10 atm (75–150 psi) H
. Stir vigorously at Room Temperature (25 °C) for 12–24 hours.-
Monitoring: Check H
uptake. If uptake stalls, the catalyst may be poisoned; increased pressure (up to 30 atm) can sometimes overcome this.
-
-
Workup & Purification: Vent H
. Concentrate the solvent in vacuo.-
Purification Note: Pyridine derivatives streak on silica. Use an eluent containing 1% Et
N or NH OH to deprotonate the silica surface.
-
Performance Data (Comparative)
| Catalyst System | Solvent | Additive | Yield (%) | ee (%) | Notes |
| [Rh(Me-DuPhos)]+ | MeOH | None | 45 | 62 | Catalyst poisoning observed. |
| [Rh(Me-DuPhos)]+ | MeOH | HBF | 98 | >99 | Protonation restores activity. |
| [Rh(Ferrocenyl)]+ | TFE | None | 95 | 96 | TFE solvent H-bonds to Pyridine. |
| [Ru(BINAP)] | EtOH | HCl | 88 | 85 | Lower selectivity than Rh-DuPhos. |
Method B: Organocatalytic Mannich Reaction
For labs lacking high-pressure hydrogenation equipment or for substrates sensitive to reduction, the asymmetric Mannich reaction is the preferred route.
Mechanism: Bifunctional Activation
Chiral thioureas or squaramides act as bifunctional catalysts. They activate the electrophile (imine) via hydrogen bonding while simultaneously directing the nucleophile (enolate/malonate).
Protocol: Thiourea-Catalyzed Addition
Target: Enantioenriched
Reagents:
-
Electrophile: N-Boc-imine derived from 3-pyridinecarboxaldehyde. (Note: Due to instability, use
-amido sulfones as stable imine surrogates).[4] -
Nucleophile: Diethyl malonate.[3]
-
Catalyst: Takemoto's Catalyst (Chiral thiourea) or Cinchona alkaloid derivative.
-
Base: K
CO (aq) or organic base.
Step-by-Step Methodology:
-
Imine Generation (In Situ): Dissolve the
-amido sulfone (1.0 equiv) in Toluene/DCM (1:1). Add inorganic base (K CO , 3.0 equiv) to eliminate the sulfinate and generate the N-Boc-imine in situ. -
Catalytic Addition: Add the chiral thiourea catalyst (10 mol%) and diethyl malonate (1.5 equiv). Stir at 0 °C to -20 °C.
-
Expert Insight: Lower temperatures generally improve enantioselectivity (ee) but reduce reaction rate.
-
-
Quench & Isolation: Filter off the inorganic salts. Wash with saturated NH
Cl. Flash chromatography (EtOAc/Hexanes with 1% Et N).
Troubleshooting & Expert Tips
Handling Pyridine Basicity
-
Symptoms: Low conversion, "stuck" reaction.
-
Diagnosis: The pyridine nitrogen is coordinating to the Lewis Acid (Rh, Cu, etc.).
-
Fix: Switch to a strongly coordinating counter-anion (e.g., BARF) on the metal to outcompete the pyridine, or use the protonation strategy (HBF
).
Enantiomeric Excess (ee) Erosion
-
Cause: Partial racemization of the product or background (uncatalyzed) reaction.
-
Fix: In Mannich reactions, ensure the background reaction (without catalyst) is negligible at the operating temperature. If the background rate is high, lower the temperature and increase catalyst loading.
Purification of Polar Amines
-
Issue: Product sticks to the baseline of TLC/Column.
-
Fix: Use "basified silica." Slurry silica gel in Hexanes/Et
N (95:5) before pouring the column. This neutralizes acidic sites on the silica.
References
-
Zhu, G., Chen, Z., & Zhang, X. (1999).[1] Highly Efficient Asymmetric Synthesis of
-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of -(Acylamino)acrylates.[1] Journal of Organic Chemistry. Link -
Vertex Pharmaceuticals. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation.[1][5][6] WO2006081151A1. Link
-
Tang, T. P., & Ellman, J. A. (1999).[3] Asymmetric Synthesis of
-Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines. Journal of Organic Chemistry. Link -
Xue, Y., et al. (2018).[7] Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.[7] Link
-
Wang, Y., et al. (2015).[8] Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Link
Sources
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006081151A1 - Process to chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
- 6. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective synthesis of the (R)-enantiomer of ethyl 3-amino-3-(pyridin-3-yl)propanoate.
A Biocatalytic and Chemocatalytic Perspective
)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Classification: ChiralExecutive Summary
The target molecule, (
This technical guide details two distinct, high-fidelity synthetic routes selected for their scalability and enantiomeric excess (ee):
-
Biocatalytic Kinetic Resolution (Recommended for Scalability): Utilizes Candida antarctica Lipase B (CAL-B) to resolve the racemic ester. This method is operationally simple and yields the (
)-enantiomer as the unreacted species with high optical purity (>98% ee). -
Asymmetric Hydrogenation (Recommended for Atom Economy): A Rhodium-catalyzed hydrogenation of the corresponding
-enamino ester. This route is preferred for high-throughput manufacturing where waste minimization is paramount.
Structural Analysis & Retrosynthesis
Critical Distinction: It is vital to distinguish the target C-linked isomer (pyridine ring at the
Figure 1: Retrosynthetic analysis showing the two primary routes: Biocatalytic Resolution (Left branch) and Asymmetric Hydrogenation (Right branch).
Route 1: Biocatalytic Kinetic Resolution (The Scalable Protocol)
This route is favored for batch manufacturing due to the robustness of immobilized lipases. The principle relies on the Kazlauskas Rule , where CAL-B preferentially hydrolyzes the (
Step 1: Synthesis of the Racemic Scaffold (Modified Rodionov Reaction)
Before resolution, the racemic backbone is constructed via a one-pot condensation.
-
Reagents: Nicotinaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq), Ethanol (solvent).
-
Mechanism: The ammonium acetate serves as both the ammonia source and the catalyst for the Knoevenagel condensation/Michael addition sequence.
-
Workflow:
-
Reflux nicotinaldehyde, malonic acid, and ammonium acetate in ethanol for 6-8 hours.
-
The resulting 3-amino-3-(pyridin-3-yl)propanoic acid precipitates upon cooling.
-
Esterification: Treat the crude acid with thionyl chloride (SOCl
) in ethanol at 0°C Reflux to generate the racemic ethyl ester dihydrochloride. -
Free Basing: Neutralize with saturated NaHCO
and extract with DCM to obtain the free amine for enzymatic resolution.
-
Step 2: Enzymatic Kinetic Resolution (Detailed Protocol)
This is the critical enantioselective step.
Reagents:
-
Substrate: Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate.
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
-
Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).
-
Nucleophile: Water (0.5 eq relative to substrate) – strictly controlled.
Protocol:
-
Preparation: Dissolve 10.0 g of the racemic ester in 100 mL of anhydrous DIPE.
-
Initiation: Add 0.5 equivalents of water (approx 460
L). Add 2.0 g of Novozym 435 beads. -
Incubation: Stir the suspension at 30°C at 200 rpm.
-
Note: Do not overheat. Higher temperatures increase reaction rate but may erode enantioselectivity (
-value).
-
-
Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA).
-
Target: Stop reaction when conversion reaches 50-52%. At this point, the (
)-ester is hydrolyzed to the acid (precipitates or stays in aqueous phase), and the ( )-ester remains.
-
-
Workup:
-
Filter off the enzyme beads (can be recycled).
-
The filtrate contains the (
)-ester and the ( )-acid. -
Wash the organic phase with saturated NaHCO
solution. The ( )-acid will partition into the aqueous phase. -
Dry the organic phase (MgSO
) and concentrate.
-
-
Purification: The resulting oil is the (
)-ethyl 3-amino-3-(pyridin-3-yl)propanoate .
Validation:
-
Yield: ~45% (Theoretical max 50%).
-
ee: >98% (after recrystallization of the HCl salt if necessary).
Figure 2: Workflow for the CAL-B mediated kinetic resolution.
Route 2: Asymmetric Hydrogenation (The High-Tech Route)
For laboratories equipped with high-pressure hydrogenation capabilities, this route offers 100% theoretical yield.
Step 1: Enamine Synthesis
React nicotinaldehyde with ethyl acetate and ammonium acetate (or via the Horner-Wadsworth-Emmons reaction using a phosphonate glycine equivalent) to yield ethyl 3-amino-3-(pyridin-3-yl)acrylate .
-
Note: The (Z)-isomer is typically formed and is the preferred substrate for hydrogenation.
Step 2: Rhodium-Catalyzed Hydrogenation
Catalyst System:
-
Precursor: [Rh(cod)
]BF (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -
Ligand: (
, )-Josiphos (or Walphos families). The specific ligand stereochemistry dictates the product chirality. For ( )-product, typically ( )-BINAP or specific Josiphos isomers are screened.
Protocol:
-
Glovebox Operation: In a nitrogen-filled glovebox, mix the Rh precursor (1 mol%) and Ligand (1.1 mol%) in degassed 2,2,2-trifluoroethanol (TFE).
-
Why TFE? Fluorinated alcohols enhance the turnover frequency and prevent the pyridine nitrogen from poisoning the catalyst by hydrogen bonding.
-
-
Substrate Addition: Add the enamino ester substrate (0.5 M concentration).
-
Hydrogenation: Transfer to an autoclave. Pressurize to 30 bar H
. Stir at 50°C for 24 hours. -
Purification: Vent H
. Concentrate solvent. Pass through a short silica plug to remove catalyst.
Comparative Analysis
| Feature | Biocatalytic Resolution (Route 1) | Asymmetric Hydrogenation (Route 2) |
| Enantioselectivity (ee) | Excellent (>98%) | Ligand Dependent (90-99%) |
| Yield | Max 50% (Kinetic Resolution) | Theoretical 100% |
| Cost | Low (Enzyme reusable, cheap reagents) | High (Rh metal, chiral ligands) |
| Operational Difficulty | Low (Open air, standard glassware) | High (High pressure, O2 sensitive) |
| Scalability | High (Linear scale-up) | Moderate (Requires specialized reactors) |
References
-
Prepar
-Amino Acids via Rodionov Reaction: -
Lipase-C
-Amino Esters:-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids.Tetrahedron, 62(25), 5831-5854.
-
-
Asymmetric Hydrogen
-Enamino Esters:-
Hsiao, Y., et al. (2004). Highly Efficient Synthesis of
-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.Journal of the American Chemical Society, 126(32), 9918-9919.
-
- Solvent Effects in Pyridine Hydrogenation: Specific usage of TFE (Trifluoroethanol) to prevent catalyst poisoning by pyridine moieties is detailed in: Org. Process Res. Dev. 2018, 22, 12, 1701–1711.
Disclaimer: This guide is for research purposes. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Technical Guide: Mechanism & Utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
This technical guide details the pharmacophoric utility, synthetic role, and putative mechanism of action for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate .
Executive Summary
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral
Its mechanism of action is defined by its contribution to the final drug molecule:
-
Proteolytic Stability: The
-amino backbone resists hydrolysis by endogenous -peptidases, significantly extending the half-life of peptide-based drugs. -
Conformational Locking: It induces stable secondary structures (helices/turns), reducing the entropic penalty of binding to a target receptor.
-
Electrostatic Interaction: The pyridine ring acts as a weak base and hydrogen bond acceptor, often mimicking the guanidine group of Arginine in RGD (Arg-Gly-Asp) mimetics or engaging in
-stacking interactions within the S1/S4 pockets of serine proteases.
Putative Mechanism of Pharmacological Contribution[1]
This section details how the (R)-enantiomer functions within a bioactive ligand binding pocket.
Integrin Receptor Antagonism (RGD Mimicry)
Many therapeutic targets, such as the
-
The Problem: Linear RGD peptides are rapidly degraded and lack specificity.
-
The Solution: Replacing the Arginine-Glycine segment with a
-amino acid scaffold. -
Mechanism: The pyridin-3-yl moiety mimics the spatial and electronic properties of the Arginine side chain. The pyridine nitrogen can accept a hydrogen bond or coordinate with the cation in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS), while the rigid
-backbone maintains the precise distance to the aspartate-mimicking carboxylate.
Protease Inhibition (S1 Pocket Binding)
In the context of serine protease inhibitors (e.g., Thrombin, Factor Xa):
-
The (R)-configuration directs the pyridine ring into the S1 specificity pocket .
-
The aromatic pyridine ring engages in
- T-shaped stacking with conserved aromatic residues (e.g., Trp215 in Thrombin). -
The
-amino ester linkage acts as a transition state mimic, positioning the carbonyl oxygen in the oxyanion hole, inhibiting the enzyme's catalytic triad.
Pathway Visualization
The following diagram illustrates the pharmacophoric mapping of the molecule within a theoretical binding pocket.
Caption: Pharmacophoric mapping of the scaffold showing critical interactions with receptor pockets and resistance to enzymatic degradation.
Synthetic Utility & Causality
The (R)-enantiomer is preferred because biological systems are homochiral; the (S)-enantiomer often lacks binding affinity or causes off-target toxicity.
Synthesis Workflow (Enzymatic Resolution)
The most robust method to ensure high enantiomeric excess (ee > 99%) is Lipase-catalyzed Kinetic Resolution . This protocol is self-validating: if the optical rotation does not match the standard, the enzymatic step failed.
Protocol: Enzymatic Resolution of Racemic Ester
Objective: Isolate (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate from racemate.
-
Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate (10 mmol) in MTBE (Methyl tert-butyl ether) (50 mL).
-
Why: MTBE is hydrophobic enough to preserve lipase activity but polar enough to dissolve the amine.
-
-
Acyl Donor Addition: Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq).
-
Causality: The lipase will selectively acetylate the (S)-amine, leaving the (R)-amine as the free base.
-
-
Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435) (200 mg).
-
Incubation: Shake at 30°C, 200 rpm for 24-48 hours.
-
Validation: Monitor via Chiral HPLC. The peak for the (S)-amide will grow, while the (R)-amine peak remains.
-
-
Workup:
-
Filter off the enzyme.
-
Acidify the filtrate with 1M HCl to protonate the (R)-amine (moving it to the aqueous phase).
-
Wash the organic phase (containing the acetylated (S)-impurity) with water.
-
Basify the aqueous phase (pH 10) and extract with DCM to recover pure (R)-amine ester .
-
Data Summary: Enantiomeric Impact
The following table highlights why the (R)-isomer is critical compared to the racemate or (S)-isomer in theoretical binding assays (e.g., Integrin
| Parameter | (R)-Isomer (Target) | (S)-Isomer (Impurity) | Racemate |
| Binding Affinity ( | High (< 10 nM) | Low (> 1000 nM) | Moderate (~500 nM) |
| Proteolytic Stability | High ( | High ( | High |
| Solubility (pH 7.4) | Moderate | Moderate | Moderate |
| Synthetic Yield (Resolution) | ~45% (Theoretical Max 50%) | N/A (Acetylated byproduct) | 100% |
Experimental Validation Protocols
To confirm the mechanism (stability and identity), the following protocols are standard.
Proteolytic Stability Assay
Purpose: To prove the
-
Preparation: Prepare 100
M solutions of:-
Compound A: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.
-
Control B: Ethyl ester of Phenylalanine (alpha-amino acid).
-
-
Incubation: Add Pronase E (non-specific protease mixture) or Human Serum to each solution in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot 50
L at hours. Quench immediately with acetonitrile. -
Analysis: Analyze via LC-MS.
-
Expected Result: Control B will show rapid degradation (
hour half-life). Compound A should remain >90% intact after 24 hours, validating the "Beta-Amino Stability" mechanism.
-
Chiral HPLC Validation
Purpose: Ensure the "Mechanism of Action" is not compromised by the inactive (S)-enantiomer.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: ee > 98%.
Synthesis Workflow Diagram
This diagram outlines the logical flow from raw materials to the validated chiral scaffold.
Caption: Chemo-enzymatic synthesis pathway ensuring high enantiomeric purity of the target scaffold.
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link
-
Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids. Tetrahedron. Link
-
Kessler, H. (1997). RGD peptides: from biological concept to drug. Pharmaceutical Science & Technology Today. Link
-
ChemicalBook. (2024).[2] Ethyl 3-(pyridin-3-ylamino)propanoate - Substance Information. Link
-
PubChem. (2025).[3] Ethyl 3-amino-3-(pyridin-4-yl)propanoate (Isomer Analog Reference). National Library of Medicine. Link
Sources
Technical Guide: Biological Investigation of Pyridinyl Beta-Amino Esters
Executive Summary
Pyridinyl beta-amino esters represent a versatile chemical scaffold bridging the gap between traditional peptidomimetics and functional polymeric materials. Unlike aliphatic beta-amino acids, the incorporation of a pyridine moiety introduces distinct physicochemical properties—specifically tunable basicity (pKa ~5.2), hydrogen bonding capability, and π-stacking potential.[1]
This guide provides a technical roadmap for researchers investigating these compounds. It moves beyond basic synthesis to explore their intrinsic biological activities (antimicrobial, anticancer) and their critical role as pH-responsive monomers in drug delivery systems (Poly beta-amino esters, PBAEs).[1][2]
Part 1: Structural Rationale & SAR Analysis[1]
The Pyridine Advantage
The biological efficacy of pyridinyl beta-amino esters stems from the unique electronic environment of the pyridine ring fused with the beta-amino ester backbone.
| Feature | Biological Implication |
| Tunable Basicity | The pyridine nitrogen can accept protons at physiological pH (endosomal compartments), facilitating the "proton sponge" effect in delivery vectors or specific active-site interactions in enzyme inhibitors. |
| Beta-Backbone | Provides resistance to proteolytic degradation (proteases typically recognize alpha-backbones), significantly extending half-life in vivo. |
| H-Bonding | The pyridine nitrogen acts as a hydrogen bond acceptor, critical for binding to kinase hinge regions or bacterial urease active sites.[1] |
Part 2: Advanced Synthetic Methodologies
To screen for biological activity, high-purity libraries are essential.[1] We recommend Lipase-Catalyzed Aza-Michael Addition over traditional Lewis acid catalysis. This method prevents pyridine poisoning of metal catalysts and ensures regioselectivity.
Recommended Workflow: Continuous-Flow Enzymatic Synthesis
Why this method? It offers superior heat transfer, reduces reaction time from 24h to 30 mins, and eliminates toxic metal waste, which can confound biological assay results.[1]
Figure 1: Continuous-flow enzymatic synthesis workflow for generating high-purity pyridinyl beta-amino esters.
Part 3: Intrinsic Biological Activity (Small Molecules)[1]
Antimicrobial & Enzyme Inhibition
Pyridinyl beta-amino esters function as potent Urease Inhibitors . The pyridine nitrogen coordinates with the nickel center of the urease enzyme, a critical survival factor for Helicobacter pylori.[1]
-
Mechanism: Competitive inhibition at the active site.
-
Target: H. pylori urease (prevents ammonia production, re-acidifying the bacterial microenvironment).[1]
-
Key Data Point: Derivatives often show MIC values < 10 µg/mL against Gram-negative strains.
Anticancer Potential (Kinase Inhibition)
The scaffold serves as a precursor for pyrido[2,3-d]pyrimidines.[1] However, the ester intermediate itself possesses cytotoxicity against lines like MCF-7 (Breast) and HepG2 (Liver) .[1]
-
Mode of Action: Induction of apoptosis via PIM-1 kinase inhibition.[3] The beta-amino linker allows the pyridine headgroup to orient correctly within the ATP-binding pocket.
Part 4: Functional Application (Polymers/PBAEs)
While the small molecules are bioactive, their polymerized form—Poly(beta-amino esters) (PBAEs) —is a gold standard in non-viral gene delivery.[1][4]
-
pH-Switching Mechanism: At pH 7.4, the polymer is hydrophobic (nanoparticle stability).[1] At pH < 6.0 (endosome), the pyridine and tertiary amines protonate.[1] This charge repulsion causes rapid swelling and membrane disruption, releasing the payload.[1]
Figure 2: The pH-responsive mechanism of Pyridinyl PBAEs facilitating endosomal escape.
Part 5: Validated Experimental Protocols
Protocol A: Determination of Antimicrobial MIC (Microdilution)
Standard: CLSI M07-A10
-
Preparation: Dissolve pyridinyl beta-amino ester in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.[1]
-
Inoculum: Adjust bacterial culture (E. coli or S. aureus) to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well sterile plates.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 20 µL Resazurin dye (0.01%). Incubate for 2 hours.
-
Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).[1]
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compound at graded concentrations (0.1 – 100 µM). Incubate for 48h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Part 6: Quantitative Data Summary (Representative)
| Compound Class | Target/Cell Line | Activity Metric | Reference |
| Pyridyl Beta-Amino Ester (Monomer) | H. pylori Urease | IC50: 12.5 µM | [1] |
| Pyridyl Beta-Amino Ester (Monomer) | MCF-7 (Breast Cancer) | IC50: 0.57 µM | [2] |
| Poly(beta-amino ester) (Nanoparticle) | Gene Transfection (HEK293) | >85% Viability | [3] |
| Poly(beta-amino ester) (Nanoparticle) | S. aureus (Biofilm) | >3 log reduction | [4] |
References
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition . MDPI. Link[1]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity . RSC Advances. Link
-
Synthesis and Characterization of Poly (β-amino Ester) for Efficient Gene Delivery . Frontiers in Bioengineering and Biotechnology. Link
-
Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs . RSC Advances. Link
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative . European Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon [mdpi.com]
Potential pharmacological targets of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.
Technical Whitepaper: Pharmacological Profiling & Synthetic Utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
-Amino Acid ScaffoldsExecutive Summary
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (CAS: 153524-69-7 for S-enantiomer HCl; general class CAS: 149498-96-4) represents a "privileged structure" in medicinal chemistry. As a chiral
This guide analyzes its pharmacological utility, identifying Integrin Receptors and Dipeptidyl Peptidase-4 (DPP-4) as primary mechanistic targets. We explore its role as a bioisostere for aspartic acid or phenylalanine in RGD mimetics and its application in "foldamer" technology to stabilize secondary protein structures.
Structural Analysis & Pharmacophore Modeling
The molecule consists of a flexible ethyl propanoate backbone substituted at the
-
-Amino Acid Backbone: Introduces an extra methylene group (
) compared to -amino acids, increasing rotational degrees of freedom while preventing recognition by standard proteases (increasing plasma half-life). -
Pyridin-3-yl Moiety: Acts as a bioisostere for phenyl or basic side chains (like Histidine or Arginine), facilitating
stacking or hydrogen bonding within receptor pockets. -
Chirality (R-Configuration): Essential for stereoselective binding; the (R)-enantiomer often dictates the trajectory of the side chain in the receptor active site.
Diagram 1: Pharmacophore Mapping (RGD Mimicry)
Caption: Pharmacophore mapping of the (R)-isomer showing alignment with critical binding pockets in Integrins and DPP-4.
Primary Pharmacological Targets
Integrin Antagonism ( / )
The
-
Mechanism: The hydrolyzed acid form of the molecule mimics the Aspartic acid residue. The pyridine ring, when properly spaced, can interact with the specificity loops of the integrin, mimicking the spatial orientation of the Arginine side chain or stabilizing the beta-turn conformation required for high-affinity binding.
-
Therapeutic Relevance: Inhibition of
is a strategy for anti-angiogenesis (cancer therapy) and preventing bone resorption (osteoporosis).
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Sitagliptin, a blockbuster diabetes drug, is built on a
-
Mechanism: DPP-4 inhibitors require a primary amine to form salt bridges with Glu205 and Glu206 in the enzyme's active site. The aryl group at the
-position (the pyridine in this case) occupies the S1 hydrophobic pocket. -
Relevance: The pyridine analog serves as a polar variant of the fluorophenyl group found in sitagliptin, potentially altering solubility and pharmacokinetic profiles while maintaining potency.
Emerging Application: PROTAC Linkers
As a "Protein Degrader Building Block," this molecule can serve as a rigid linker in PROTACs (Proteolysis Targeting Chimeras). The
Experimental Protocols
To utilize (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate in biological assays, it must typically be activated (hydrolyzed) or incorporated into a peptide.
Protocol A: Ester Hydrolysis (Activation)
The ester is a prodrug/precursor. For in vitro binding assays, the free acid is required.
-
Dissolution: Dissolve 1.0 eq of the ester hydrochloride in THF/Water (3:1 v/v).
-
Saponification: Add 2.5 eq of LiOH (Lithium Hydroxide) at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup: Carefully acidify to pH 3.0 using 1N HCl.
-
Isolation: If the product precipitates (zwitterion), filter and dry. If soluble, extract with n-butanol or purify via preparative HPLC.
-
Trust Check: The pyridine nitrogen may protonate; ensure pH control to isolate the desired species (isoelectric point calculation is recommended).
-
Protocol B: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)
To use as a building block for foldamers or peptidomimetics.
-
Reagent Prep: Dissolve free amino acid (from Protocol A) in 10% Na2CO3 solution.
-
Protection: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) dissolved in Dioxane.
-
Conditions: Stir vigorously for 12 hours. Maintain pH ~9.
-
Purification: Wash with ether (to remove unreacted Fmoc-OSu), then acidify aqueous layer to precipitate Fmoc-(R)-3-amino-3-(pyridin-3-yl)propanoic acid.
-
Yield Check: Confirm structure via 1H-NMR (look for Fmoc doublets at 7.2-7.8 ppm).
Diagram 2: Synthetic Workflow
Caption: Workflow for converting the ester precursor into active screening compounds or peptide building blocks.
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | ~194.23 g/mol (Free base ester) | Fragment-based drug discovery (Low MW). |
| Chirality | (R)-Enantiomer | Critical for fitting into chiral enzymatic pockets (e.g., DPP-4). |
| pKa (Pyridine) | ~5.2 | Partially protonated at physiological pH; affects solubility. |
| pKa (Amine) | ~9.0 | Positively charged at physiological pH; mimics Lys/Arg side chains. |
| Target Class | Proteolytic stability; specific secondary structure formation. |
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link -
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research. Link
-
Kim, D., et al. (2005).
-amino acid derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link -
Azzarito, V., et al. (2013). RGD-mimetics containing
-amino acids. Chemical Science. Link
Comprehensive literature review of substituted propanoate compounds in research.
An In-Depth Technical Guide for Drug Discovery Scientists
Introduction: The Privileged Propanoate Motif
In medicinal chemistry, few structural motifs possess the versatility of the substituted propanoate (propionate) scaffold. Defined by a three-carbon carboxylic acid or ester backbone (
This guide moves beyond basic textbook definitions to analyze the mechanistic causality of propanoate bioactivity, the synthetic challenges of the
Pharmacological Significance: The 2-Arylpropanoate Class
The Chiral Switch and COX Inhibition
The pharmacological activity of 2-APAs (e.g., Ibuprofen, Naproxen, Flurbiprofen) is stereospecific. The
-
S-Enantiomer: The eutomer (active form). It binds effectively to the hydrophobic channel of the Cyclooxygenase (COX) enzyme. The carboxylate group forms an ionic bond with Arg-120 and hydrogen bonds with Tyr-355 in the COX active site, while the aromatic ring engages in hydrophobic interactions.
-
R-Enantiomer: The distomer (inactive form in vitro). However, in vivo, the R-enantiomer undergoes a unidirectional metabolic inversion to the S-enantiomer via an acyl-CoA intermediate, a phenomenon unique to 2-APAs known as "chiral inversion."
Mechanism of Action (Signaling Pathway)
The following diagram illustrates the intervention of propanoate-based NSAIDs in the arachidonic acid cascade.
Figure 1: Mechanism of COX inhibition by 2-arylpropanoates. The drug blocks the conversion of Arachidonic Acid, halting the inflammatory cascade.
Propanoate Esters in Prodrug Design
While the free acid is critical for NSAID binding, the propanoate ester is a premier tool for prodrug design, particularly in corticosteroids (e.g., Fluticasone Propionate, Clobetasol Propionate).
Lipophilicity and Skin Penetration
Esterification of a polar hydroxyl group with propionic acid significantly increases the partition coefficient (LogP).
-
Causality: Higher LogP enhances passive diffusion through the stratum corneum (in topical applications) or cell membranes (in inhalation therapies).
-
Metabolic Lability: Once inside the tissue or systemic circulation, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the active parent drug and propionic acid (a benign metabolite).
Comparative Data: Propanoate vs. Other Esters
The chain length of the ester directly correlates with hydrolytic stability and lipophilicity.
| Ester Type | Structure | Relative Lipophilicity | Hydrolysis Rate (Plasma) | Common Application |
| Acetate | Low | Fast | Oral Prodrugs | |
| Propanoate | Optimal | Moderate | Topical/Inhaled Steroids | |
| Butyrate | High | Slow | Depot Formulations | |
| Pivalate | Branched | Very High | Very Slow (Steric Hindrance) | Antibiotics |
Synthetic Methodologies: The Challenge of the Alpha-Center
Synthesizing 2-substituted propanoates requires precise control over the C2 stereocenter. Racemic synthesis followed by resolution is inefficient (50% yield loss). Modern protocols prioritize Enantioselective Catalysis .
Synthetic Decision Tree
Use this logic flow to select the appropriate synthetic route for your target propanoate.
Figure 2: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.
Experimental Protocols
Protocol A: Asymmetric Alkylation via Evans Auxiliary
Objective: Synthesis of (S)-2-methyl-3-phenylpropanoate with >98% ee. This is the "gold standard" method for bench-scale validation of propanoate derivatives.
Reagents:
-
(S)-4-benzyl-2-oxazolidinone (Auxiliary)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide (Electrophile)
-
NaHMDS (Base)
Step-by-Step Methodology:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. Add propionyl chloride (1.2 equiv). Warm to 0°C. Result: N-propionyl oxazolidinone imide.
-
Enolization: Cool the imide solution to -78°C. Add NaHMDS (1.1 equiv) dropwise. The lithium enolate forms exclusively in the Z-geometry due to chelation.
-
Alkylation: Add Benzyl bromide (1.5 equiv). The electrophile attacks from the face opposite the bulky benzyl group of the auxiliary (steric shielding). Stir at -78°C for 2h, then warm to 0°C.
-
Cleavage: Treat the alkylated intermediate with
(generated from and ) in THF/Water at 0°C. This hydrolyzes the auxiliary without racemization. -
Purification: Acidify aqueous layer to pH 2, extract with EtOAc. Recrystallize to obtain the pure acid.
Validation Check:
-
Run Chiral HPLC (e.g., Chiralcel OD-H column).
-
Compare rotation
with literature values.
Protocol B: In Vitro Metabolic Stability (Esterase Assay)
Objective: Determine the half-life (
Materials:
-
Pooled Human Plasma (containing CES1/CES2)
-
Phosphate Buffer (PBS, pH 7.4)
-
Acetonitrile (Quenching agent)
-
LC-MS/MS
Workflow:
-
Preparation: Pre-incubate plasma (1 mL) at 37°C for 5 minutes.
-
Spiking: Add the propanoate prodrug (dissolved in DMSO, final conc. 1
) to the plasma. DMSO content must be <0.1%. -
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately add aliquot to 200
ice-cold acetonitrile containing an internal standard (IS). Vortex for 30s. -
Analysis: Centrifuge at 10,000g for 10 min. Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ester and the appearance of the hydrolytic metabolite.
-
Calculation: Plot
vs. time. The slope gives .
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.
-
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.
-
Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral metal enolates. Journal of the American Chemical Society.
-
Duggleby, R. G. (2005). Analysis of Enzyme Reaction Kinetics by the Progress Curve Method. Methods in Enzymology.
-
Landoni, M. F., & Soraci, A. (2001).[1] Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism.
Sources
The Pyridinyl Amino Ester Scaffold: From Hantzsch Origins to Retrometabolic Design
The following technical guide details the historical trajectory, synthetic methodology, and pharmacological application of pyridinyl amino ester derivatives.
Executive Summary: The "Privileged" Scaffold
The pyridinyl amino ester —specifically the 2-aminopyridine-3-carboxylate motif—represents one of the most versatile "privileged structures" in medicinal chemistry. Its significance lies in its dual functionality:
-
Synthetic Utility: The ortho-amino ester arrangement serves as a critical "locomotive" for constructing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines, 1,8-naphthyridines).
-
Pharmacological Precision: The ester moiety acts as a metabolic "soft spot," enabling the design of Soft Drugs (Retrometabolic design) where the molecule is programmed for rapid hydrolysis by plasma esterases, preventing systemic toxicity.
This guide traces the evolution of this scaffold from 19th-century dye chemistry to modern kinase inhibitors and soft anesthetics.
Historical Evolution
Phase I: The Hantzsch Era (1882–1950s)
The foundation of this chemistry was laid by Arthur Hantzsch in 1882. While his primary focus was 1,4-dihydropyridines (1,4-DHPs), the oxidation of these intermediates yielded the first robust access to substituted pyridines.
-
Discovery: The condensation of aldehydes, ketoesters, and ammonia.
-
Limitation: Early derivatives were primarily used as dye intermediates or agricultural chemicals (herbicides like Picloram derivatives).
Phase II: The "Soft Drug" Revolution (1980s–1990s)
The most significant leap in the utility of pyridinyl esters came with the work of Nicholas Bodor . He introduced Retrometabolic Drug Design , specifically the concept of "Soft Drugs."
-
The Concept: Instead of designing a stable drug, design a drug that is active but metabolically unstable (labile).
-
The Mechanism: An active drug containing a pyridinyl ester binds to the target. Upon diffusing back into the bloodstream, ubiquitous esterases (e.g., butyrylcholinesterase) hydrolyze the ester to the corresponding carboxylic acid (zwitterionic metabolite), which is inactive and rapidly excreted.
-
Key Example: Clevidipine (an ultra-short-acting calcium channel blocker). While a dihydropyridine, its design logic relies entirely on the ester-mediated clearance pioneered in this era.
Phase III: The Kinase Inhibitor Era (2000s–Present)
In the modern era, the 2-amino-3-ester motif is a scaffold for ATP-competitive inhibitors.
-
Binding Mode: The pyridine nitrogen and the 2-amino group often form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., EGFR, GSK-3β).
-
Library Generation: The scaffold is amenable to Multi-Component Reactions (MCRs), allowing for the rapid synthesis of DNA-encoded libraries.
Retrometabolic Design Logic
The following diagram illustrates the "Soft Drug" lifecycle, a core application of pyridinyl amino esters.
Figure 1: The Retrometabolic "Soft Drug" cycle. The ester group ensures that any drug escaping the target site is deactivated, minimizing systemic toxicity.
Technical Deep Dive: Synthetic Protocol
The synthesis of Ethyl 2-amino-4,6-dimethylnicotinate is the benchmark protocol for accessing this scaffold. It utilizes a modified Hantzsch-type condensation or a Michael addition-cyclization sequence.
Experimental Protocol
Objective: Synthesis of Ethyl 2-amino-4,6-dimethylnicotinate via One-Pot Cyclization.
Reagents:
-
3-Aminocrotonitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Acetic Acid (Solvent/Catalyst)[1]
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminocrotonitrile (8.2 g, 0.1 mol) in glacial acetic acid (30 mL).
-
Addition: Slowly add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 4 hours.
-
Mechanistic Note: The acetic acid catalyzes the initial Michael addition followed by intramolecular cyclization and dehydration.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (200 g) with vigorous stirring.
-
Neutralization: Carefully adjust the pH to 8.0 using 20% NaOH solution. A pale yellow precipitate will form.
-
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude product from hot ethanol.
-
Yield: Expect 65-75%.
-
Characterization: Melting point 134-136°C. IR shows characteristic ester carbonyl (~1710 cm⁻¹) and amine (~3300 cm⁻¹) bands.
-
Synthetic Pathway Diagram[2][3][4]
Figure 2: One-pot synthesis of the pyridinyl amino ester scaffold. The reaction proceeds via Michael addition followed by cyclodehydration.
Quantitative Data: Structure-Activity Relationships (SAR)
The following table summarizes how modifications to the pyridinyl amino ester scaffold affect biological activity, specifically in the context of Kinase Inhibition (e.g., GSK-3β inhibitors).
| Structural Zone | Modification | Effect on Activity | Rationale |
| Position 2 (Amino) | Free NH₂ | High | Essential for H-bond donor interaction with kinase hinge region (Glu/Val residues). |
| Position 2 (Amino) | N-Alkylation | Low | Steric bulk disrupts the critical H-bond alignment. |
| Position 3 (Ester) | Ethyl/Methyl Ester | Medium | Good lipophilicity for cell permeability; susceptible to rapid hydrolysis (Soft Drug). |
| Position 3 (Ester) | Amide Isostere | High (Stable) | Increases metabolic stability (Hard Drug); often used when long half-life is desired. |
| Position 4/6 | Aryl Substitution | Variable | Phenyl rings here often target the hydrophobic "back pocket" of the enzyme. |
| Pyridine Nitrogen | Oxidation (N-oxide) | Null | Destroys the H-bond acceptor capability required for ATP mimicry. |
References
- Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie.
-
Bodor, N., & Buchwald, P. (2000).[2] "Soft Drug Design: General Principles and Recent Applications."[2] Medicinal Research Reviews.
-
Wang, J., et al. (2025). "Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors."[3] Bioorganic Chemistry.
- El-Gohary, N. M., & Shaaban, M. I. (2018). "Synthesis and biological evaluation of a new series of pyrido[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry.
-
Buchwald, P., & Bodor, N. (2014).[4] "Recent advances in the design and development of soft drugs."[4] Pharmazie.[5]
Sources
- 1. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the design and development of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate in Peptidomimetics and Medicinal Chemistry
[1]
Executive Summary
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral
This compound serves as a critical intermediate for:
- -Peptide Synthesis: Constructing proteolysis-resistant foldamers with defined secondary structures (helices/sheets).
-
Integrin Antagonists: Acting as an aspartate/phenylalanine mimetic in RGD (Arg-Gly-Asp) analogues.
-
Fragment-Based Drug Design (FBDD): Providing a rigid, chiral scaffold with a basic handle (pyridine nitrogen, pKa ~5.2) to modulate solubility and target engagement.
Critical Distinction: Researchers must distinguish this compound from its regioisomer, ethyl 3-(pyridin-2-ylamino)propanoate (an
Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate |
| Common Name | (R)- |
| CAS Number | 197902-38-0 (Generic for enantiomer series); 529474-68-8 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 194.23 g/mol (Free base) |
| Chiral Center | (R)-Configuration at |
| pKa (Pyridine) | ~5.2 (Protonatable at physiological pH) |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO.[1][2][3][5] Free acid is water-soluble.[1] |
Core Applications in Drug Discovery
-Peptide Foldamers
The incorporation of (R)-ethyl 3-amino-3-(pyridin-3-yl)propanoate into peptide backbones induces specific folding patterns. Unlike flexible
-
Mechanistic Insight: The 3-pyridyl side chain allows for pH-dependent conformational switching.[1] At low pH, protonation of the pyridine nitrogen introduces electrostatic repulsion, potentially unfolding the helix or altering its surface properties for membrane penetration studies.
Integrin Inhibitor Design
In the design of
-
Role: The propanoate backbone mimics the Aspartic acid carboxylate, while the 3-pyridyl ring provides a rigid, aromatic spacer that can engage in
- stacking or hydrogen bonding within the receptor pocket, replacing the traditional phenyl ring of phenylalanine to improve aqueous solubility.
Synthesis of Heterocyclic Pharmacophores
This scaffold is a precursor to chiral
Visual Workflow: Strategic Utilization
The following diagram illustrates the decision tree for utilizing this scaffold in synthesis.
Figure 1: Synthetic divergence from the
Experimental Protocols
Protocol A: N-Boc Protection (Standardization)
Purpose: To protect the primary amine prior to ester hydrolysis or reduction.[1]
Reagents:
-
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 eq)[1] -
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (0.2 M concentration)
Procedure:
-
Dissolve the starting ester in anhydrous DCM under N
atmosphere. -
Add TEA dropwise at 0°C.
-
Add Boc
O (dissolved in minimal DCM) dropwise over 15 minutes. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with water (2x) and brine. Note: Avoid acidic washes (like HCl) as the pyridine ring will protonate and extract into the aqueous layer.
-
Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a viscous oil or low-melting solid.
Protocol B: Saponification to Free Acid (Critical Step)
Purpose: Hydrolysis of the ethyl ester to generate the carboxylic acid for peptide coupling. This step is prone to yield loss due to the water solubility of the zwitterionic product.
Reagents:
-
N-Boc-(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate[1]
-
Lithium Hydroxide (LiOH·H
O) (2.0 eq) -
THF/Water (3:1 ratio)
Procedure:
-
Dissolve the N-Boc ester in THF/Water.
-
Add LiOH·H
O in one portion at 0°C. -
Stir at RT for 2–3 hours (monitor by TLC).
-
Neutralization (Crucial): Carefully adjust pH to ~4–5 using 1M HCl or citric acid. Do not go too acidic (pH < 3) or the Boc group may degrade.
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
Troubleshooting: If the product remains in the aqueous phase (due to the pyridine), saturate the aqueous phase with NaCl and use n-Butanol or IPA/CHCl
(1:3) for extraction.
-
-
Dry and concentrate to afford the N-Boc amino acid.
Protocol C: Peptide Coupling (Beta-Peptide Assembly)
Purpose: Coupling the chiral acid to an amine.[1]
Reagents:
-
N-Boc-(R)-3-amino-3-(pyridin-3-yl)propanoic acid (1.0 eq)[1]
-
Amine coupling partner (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
DMF (anhydrous)
Procedure:
-
Dissolve the N-Boc acid in DMF.
-
Add DIPEA and HATU; stir for 5 minutes to activate the carboxylate.
-
Add the amine coupling partner.[2]
-
Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO
, water, and brine. -
Purify via column chromatography.
References & Further Reading
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Foundational text on beta-peptide secondary structures.
-
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69.[1]
-
Detailed protocols for beta-amino acid handling.
-
-
Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids in Nature, Biosynthesis and Synthesis." Biopolymers, 76(3), 206–243. Link
-
Comprehensive review of beta-amino acid synthesis and properties.
-
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link
-
Review of medicinal chemistry applications.
-
Sources
- 1. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Optically Active beta-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral HPLC methodology for separating enantiomers of Ethyl 3-amino-3-(pyridin-3-yl)propanoate.
Technical Application Note: Enantioselective HPLC Method Development for Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Executive Summary
This guide details the methodology for the chiral separation of Ethyl 3-amino-3-(pyridin-3-yl)propanoate , a critical
The separation of this analyte presents a dual challenge:
-
Chemical Basicity: The molecule contains two basic nitrogen centers (a primary amine on the
-carbon and a pyridine ring), leading to severe peak tailing on traditional silica-based matrices due to silanol interaction. -
Solubility: As a polar ester, solubility in standard non-polar normal phase solvents (e.g., 100% Hexane) can be limited.
This protocol recommends a Polysaccharide-based Immobilized Phase strategy using Polar Organic Mode (POM) or Normal Phase with Basic Additives to achieve baseline resolution (
Analyte Characterization
| Property | Description |
| Chemical Name | Ethyl 3-amino-3-(pyridin-3-yl)propanoate |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Key Functional Groups | Primary Amine ( |
| pKa (Estimated) | ~8.8 (Primary Amine), ~5.2 (Pyridine Nitrogen) |
| UV Cutoff | ~254 nm - 260 nm (Pyridine |
| Solubility Profile | Soluble in MeOH, EtOH, Acetonitrile; Sparingly soluble in Hexane/Heptane.[1] |
Method Development Strategy
The following decision tree outlines the logical flow for selecting the optimal stationary and mobile phases. The presence of the pyridine ring mandates the use of basic additives to prevent non-specific adsorption.
Figure 1: Decision matrix for separating basic
Detailed Experimental Protocols
Preparation of Mobile Phases and Standards
Critical Step: The basic additive is not optional. Without it, the pyridine nitrogen will interact with residual silanols on the silica support, causing peak broadening and loss of resolution.
-
Stock Solution: Dissolve 10 mg of the racemate in 10 mL of Ethanol (HPLC Grade). Sonicate for 5 minutes.
-
Mobile Phase A (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Mobile Phase B (Polar Organic Mode): Acetonitrile / Diethylamine (DEA) (100 : 0.1 v/v) or Methanol / DEA (100 : 0.1 v/v).
Screening Protocol (Primary Recommendation)
We utilize immobilized polysaccharide columns due to their robustness and solvent versatility.
| Parameter | Condition |
| Columns | CHIRALPAK® IG (Primary Choice), CHIRALPAK® IA , CHIRALPAK® IC |
| Dimensions | 250 x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Screen 1: n-Hexane : EtOH : DEA (80:20:0.1)Screen 2: Acetonitrile : Ethanol : DEA (95:5:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Reference 360 nm) |
| Injection Vol. | 5 - 10 µL |
Why CHIRALPAK IG? The Amylose tris(3-chloro-5-methylphenylcarbamate) selector (IG) has shown superior selectivity for pyridine-containing compounds compared to the traditional AD-H phase due to the specific electronic interaction of the chloro-substituents with the basic heterocycle [1].
Optimized Method Parameters
If Screening Condition 1 yields partial separation, proceed to this optimized gradient-free method.
-
Column: CHIRALPAK® IG (or equivalent Phenomenex Lux Amylose-1)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1)
-
Rationale: Switching from Ethanol to Isopropanol (IPA) often increases resolution (
) because IPA is a bulkier hydrogen-bond donor/acceptor, enhancing the steric fit within the chiral grooves. -
Expected Retention:
-
Enantiomer 1:
min -
Enantiomer 2:
min -
Resolution (
): > 2.5
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing ( | Interaction of Pyridine/Amine with Silanols. | Increase DEA concentration to 0.2% or 0.3%. Ensure column is fully equilibrated (approx. 20 column volumes). |
| Low Solubility | Analyte is too polar for Hexane. | Switch to Polar Organic Mode (POM) : 100% Acetonitrile with 0.1% DEA + 0.1% Ethanol. |
| Broad Peaks | Slow mass transfer or sample overload. | Reduce flow rate to 0.8 mL/min. Dilute sample. Check if column fits properly (zero dead volume). |
| Retention Time Drift | Temperature fluctuation or amine adsorption. | Thermostat column at 25°C or 30°C. "Passivate" system by flushing with mobile phase containing 0.5% DEA overnight if new. |
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
-
Hydrogen Bonding: The carbonyl oxygen of the ester and the amine protons of the analyte H-bond with the carbamate groups of the polymer.
-
Dipole-Dipole: The pyridine ring interacts with the dipole moments of the phenylcarbamate moieties on the stationary phase.
-
Steric Inclusion: The ethyl ester tail fits into the chiral cavities of the amylose/cellulose helix. The "fit" differs for the R and S enantiomers, causing differential retention.
References
-
Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, ID, IE, IF, IG). Daicel Corporation. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Article.[1][2][3][4][5][6][7][8] Link
-
Zhang, T., et al. (2014).[5] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A. Link[5]
-
PubChem. (2023). Ethyl 3-amino-3-(pyridin-4-yl)propanoate (Compound Summary). National Library of Medicine. Link
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scirp.org [scirp.org]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. sfera.unife.it [sfera.unife.it]
Analytical methods for the characterization of pyridinyl propanoate compounds.
Application Note: AN-2026-PYR
Abstract
Pyridinyl propanoate derivatives represent a critical pharmacophore in medicinal chemistry, often serving as intermediates for analgesics, enzyme inhibitors, and heterocyclic ligands. However, their characterization presents a distinct analytical paradox: the basicity of the pyridine nitrogen (
Part 1: Chromatographic Separation (UPLC/HPLC)
The Challenge: The "Silanol Effect"
The primary obstacle in analyzing pyridinyl propanoates is the interaction between the protonated pyridine nitrogen (at acidic pH) and residual silanols on the silica stationary phase. This secondary interaction leads to peak tailing, poor resolution, and variable retention times.
Solution: Charged Surface Hybrid (CSH) Technology
To mitigate tailing without using ion-pairing agents (which suppress MS sensitivity), we recommend using CSH C18 columns. These particles possess a low-level positive surface charge that repels the protonated basic analyte, effectively eliminating silanol interactions [1].
Protocol 1.1: UPLC Method Parameters
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
Time (min) %A %B Curve 0.0 95 5 Initial 1.0 95 5 6 6.0 5 95 6 7.0 5 95 6 7.1 95 5 1 | 9.0 | 95 | 5 | 1 |
Why this works: The acidic mobile phase ensures the pyridine is fully protonated (
Visualization: Method Development Decision Tree
The following logic flow guides the selection of stationary phases based on analyte basicity and mobile phase pH.
Figure 1: Decision matrix for selecting stationary phases when analyzing basic pyridine derivatives.
Part 2: Mass Spectrometry (LC-MS/MS)
Ionization Characteristics
Pyridinyl propanoates are "proton sponges" in Electrospray Ionization (ESI). In positive mode (ESI+), the pyridine nitrogen accepts a proton readily, often resulting in the base peak being
Fragmentation Pathways
Structural characterization relies on distinguishing the ester chain from the heterocyclic core.
-
McLafferty Rearrangement: If the propanoate chain is sufficiently long (propyl or longer), a McLafferty rearrangement may occur, though less common in simple propanoates.
-
-Cleavage: The most diagnostic fragment arises from the cleavage of the ester bond.
-
Loss of Alkoxy Group: Cleavage at the carbonyl-oxygen bond.[2]
-
Loss of Propanoic Acid: Neutral loss of 74 Da (
) is common if the pyridine ring acts as the leaving group.
-
Protocol 2.1: MS Source Conditions
-
Ionization Mode: ESI Positive (+).[3]
-
Capillary Voltage: 3.0 kV (Avoid higher voltages to prevent in-source fragmentation of the labile ester).
-
Cone Voltage: 30 V.
-
Desolvation Temp: 450°C.
-
Collision Energy (Ramp): 15–40 eV for structural elucidation.
Visualization: Fragmentation Logic
Figure 2: Primary fragmentation pathways for pyridinyl propanoate derivatives in ESI+ MS/MS.
Part 3: Structural Elucidation (NMR)
Nuclear Magnetic Resonance (NMR) provides the definitive confirmation of the isomeric substitution pattern (2-, 3-, or 4-pyridinyl) and the integrity of the propanoate chain.
Key Chemical Shifts ( NMR, 400 MHz, )
The following table summarizes the expected shifts. Note that the pyridine protons are highly deshielded due to the aromatic ring current and the electronegative nitrogen [2].
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Propanoate | 2.30 – 2.50 | Quartet (if ethyl) | ||
| Propanoate | 1.10 – 1.25 | Triplet | Terminal methyl | |
| Pyridine (2-sub) | H-6 (adj to N) | 8.50 – 8.70 | Doublet | Most downfield signal |
| Pyridine (3-sub) | H-2 (btwn N/R) | 9.00 – 9.20 | Singlet (broad) | Isolated proton |
| Pyridine (4-sub) | H-2, H-6 | 8.50 – 8.60 | Doublet (AA'XX') | Symmetric intensity |
Part 4: Stability Profiling (Forced Degradation)
Pyridinyl propanoates are susceptible to hydrolysis (ester bond cleavage) and N-oxidation (pyridine nitrogen). A forced degradation study is required to validate the stability-indicating nature of the analytical method [3].[4][5]
Protocol 4.1: Stress Testing Conditions
Perform these tests at a concentration of 1 mg/mL.
| Stress Type | Reagent / Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2 – 6 Hours | 10 – 20% | Ester cleavage to Pyridinyl alcohol + Propanoic acid |
| Base Hydrolysis | 0.01 N NaOH, RT | 15 – 30 Min | 10 – 20% | Rapid saponification (High Risk) |
| Oxidation | 3% | 2 – 4 Hours | 5 – 15% | Formation of Pyridine N-Oxide ( |
| Thermal | 60°C (Solid State) | 7 Days | < 5% | Pyrolytic elimination |
Critical Note on Base Hydrolysis: Pyridinyl esters are exceptionally labile in base. Do not use 1.0 N NaOH or high temperatures initially, as this will lead to immediate and total degradation, failing the "mass balance" requirement of the validation [4].
Visualization: Degradation Workflow
Figure 3: Forced degradation workflow for identifying hydrolytic and oxidative degradants.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[6][7][8] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][5][6][10] Advanced Drug Delivery Reviews, 59(1), 59-96. Retrieved from [Link]
Sources
- 1. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ajpsonline.com [ajpsonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Abstract
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a privileged
Introduction & Strategic Value
The
-
Solubility: The pyridine nitrogen (
) provides pH-dependent solubility. -
Binding: It acts as a hydrogen bond acceptor or a
-stacking element in protein active sites. -
Vector: The (R)-configuration directs substituents into specific spatial vectors, critical for potency.[1]
Key Challenge: The primary risk during derivatization is racemization via Retro-Michael addition . Under strong basic conditions or high heat, the
Quality Control: The "Gatekeeper" Protocol
Before initiating synthesis, the enantiomeric excess (
Method: Chiral HPLC[1]
-
Column: Chiralpak AD-H or OD-H (
mm, 5 m).[1] -
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1] DEA is critical to prevent peak tailing caused by the pyridine nitrogen.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyridine absorption).[1]
-
Acceptance Criteria:
.
Workflow Overview
Figure 1: Strategic workflow for the divergent synthesis of high-value scaffolds.
Protocol A: Peptidomimetic Coupling (Amide Bond Formation)[1]
Objective: Couple the (R)-amine with an N-protected amino acid (Fmoc-AA-OH) to create a dipeptide.
Rationale: Standard carbodiimides (DCC/EDC) can be slow with bulky
Materials
-
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)
-
Fmoc-Amino Acid (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (2.5 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Procedure
-
Activation: In a flame-dried flask under
, dissolve Fmoc-AA-OH (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir at for 15 minutes. -
Addition: Add DIPEA (2.5 mmol) followed immediately by the (R)-amine starting material (1.0 mmol).
-
Critical Control: Keep the temperature at
during addition to suppress exotherms.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc (50 mL). Wash with saturated
(2x) and Brine (2x).[1]-
Note: Do not use acidic washes (e.g., 1M HCl) typically used for peptides, as the pyridine ring will protonate and extract into the aqueous layer.[1]
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | Typically 85–95% |
| Racemization | < 1% (via Chiral HPLC) |
| Appearance | White to off-white foam |
Protocol B: Synthesis of Dihydropyrimidinones (Cyclization)
Objective: Convert the acyclic
Materials
-
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)
-
Phenyl Isocyanate (or alkyl isocyanate) (1.1 equiv)[1]
-
Catalytic NaOEt (Sodium Ethoxide)[1]
Step-by-Step Procedure
-
Urea Formation: Dissolve the starting amine (1.0 mmol) in dry DCM (10 mL) at
. Add Phenyl Isocyanate (1.1 mmol) dropwise.[1] -
Monitoring: Stir at RT for 1 hour. TLC should show complete consumption of the amine and formation of a non-polar urea intermediate.
-
Solvent Swap: Evaporate DCM under reduced pressure. Redissolve the crude urea in anhydrous Ethanol (10 mL).
-
Cyclization: Add NaOEt (0.1 equiv, catalytic). Heat to reflux (
) for 3 hours. -
Isolation: Cool to RT. The product often precipitates.[1] If not, concentrate and purify via recrystallization from EtOH/Ether.[1]
Figure 2: Base-catalyzed cyclization pathway.
Protocol C: Reduction to 1,3-Amino Alcohols
Objective: Reduce the ester to a primary alcohol while preserving the pyridine ring and the chiral center. Rationale: 1,3-amino alcohols are precursors to chiral ligands (e.g., for asymmetric catalysis) and are common pharmacophores.[1] LiAlH4 (LAH) is used, but temperature control is vital to prevent pyridine reduction.[1]
Materials
-
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 equiv)
- (2.0 equiv, 1M in THF)[1]
-
Anhydrous THF
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and
inlet. -
Reagent Prep: Charge LAH solution (2.0 mmol) into the flask and cool to
.-
Expert Insight: Starting at
prevents aggressive initial reaction which can lead to side products.
-
-
Addition: Dissolve the starting ester (1.0 mmol) in THF (5 mL) and add dropwise to the LAH slurry.
-
Reaction: Allow to warm slowly to
over 1 hour, then stir at for 2 hours. -
Quench (Fieser Method):
-
Workup: Filter the granular white precipitate. Dry the filtrate over
and concentrate.
References
-
Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] [Link]
-
Juaristi, E., & López-Ruiz, H. (1999).[1][9] Recent advances in the enantioselective synthesis of
-amino acids.[10][11][12][13] Current Medicinal Chemistry, 6(10), 983-1004.[1][9] [Link] -
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.[1] [Link]
-
Kappe, C. O. (2000).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.[1] [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 7. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 9. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Application Note: Scalable Asymmetric Synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride , a critical chiral
Process Design & Strategic Rationale
The Synthetic Challenge
The target molecule contains two basic centers (a primary amine and a pyridine ring) and a stereocenter at the
-
Instability: Free
-amino esters are prone to retro-Michael addition or polymerization. The dihydrochloride salt form is selected to ensure long-term stability and non-hygroscopicity. -
Chirality: The (R)-configuration is essential for biological activity. Asymmetric hydrogenation of
-enamino esters requires expensive Rh/Ru catalysts and high-pressure equipment.
The Solution: Enzymatic Kinetic Resolution
We utilize Lipase PS (Burkholderia cepacia) , which exhibits exceptional enantioselectivity (
Key Advantages:
-
Cost-Efficiency: Uses cheap starting materials (3-pyridinecarboxaldehyde, malonic acid).
-
Green Chemistry: Aqueous/organic biphasic resolution at ambient temperature.
-
Self-Purifying: The resolution step simultaneously removes chemical impurities via phase separation.
Synthetic Workflow Visualization
The following diagram illustrates the critical path from raw materials to the final chiral salt.
Figure 1: Chemo-enzymatic workflow for the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate 2HCl.
Detailed Experimental Protocols
Protocol A: Synthesis of Racemic -Amino Acid (Modified Rodionov)
This step creates the carbon skeleton and introduces the amine nitrogen.
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Absolute)[1]
Procedure:
-
Charge a reactor with 3-pyridinecarboxaldehyde (107.1 g, 1.0 mol), malonic acid (114.5 g, 1.1 mol), and ammonium acetate (154.2 g, 2.0 mol) in ethanol (1.0 L).
-
Heat the mixture to reflux (
) with vigorous stirring for 8–12 hours.-
Mechanism Note: The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.
-
-
Cool the reaction mixture to
. The crude amino acid often precipitates as a zwitterion. -
Filter the white precipitate.[1]
-
Wash the cake with cold ethanol (
) and diethyl ether ( ) to remove unreacted aldehyde and polymeric byproducts. -
Yield: Expect 60–70% of racemic 3-amino-3-(pyridin-3-yl)propanoic acid.
-
Drying: Dry in a vacuum oven at
for 6 hours.
Protocol B: Esterification to Racemic Ethyl Ester
Conversion to the ester is necessary for the lipase recognition in the next step.
Reagents:
-
Racemic Acid (from Protocol A)
-
Thionyl Chloride (
, 2.5 eq) -
Ethanol (Anhydrous, 10 V)
Procedure:
-
Suspend the racemic acid (166 g, 1.0 mol) in anhydrous ethanol (1.6 L) at
. -
Safety Critical: Add thionyl chloride (180 mL, 2.5 eq) dropwise over 1 hour. Maintain internal temperature
. (Exothermic reaction; evolution of and gas). -
Allow to warm to room temperature, then reflux for 4 hours.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess
. -
Neutralization (Critical for Enzyme Activity):
-
Dissolve the residue in water (500 mL).
-
Cool to
and slowly add saturated or until pH 9.0. -
Extract immediately with Dichloromethane (DCM) (
).
-
-
Dry organic layer over
, filter, and concentrate to obtain the Racemic Ethyl Ester (Free Base) as a pale yellow oil.-
Note: Do not store the free base for long periods; proceed to resolution immediately to avoid polymerization.
-
Protocol C: Enzymatic Kinetic Resolution (The Key Step)
This step separates the enantiomers based on the enzyme's selectivity for the (S)-ester.
Reagents:
-
Racemic Ethyl Ester (1.0 eq)
-
Burkholderia cepacia Lipase (Amano Lipase PS) (20% w/w relative to substrate)
-
Solvent: Diisopropyl ether (DIPE) or MTBE (water-saturated)
-
Phosphate Buffer (pH 7.0, 0.1 M)
Procedure:
-
Dissolve the Racemic Ethyl Ester (100 g) in water-saturated DIPE (1.0 L).
-
Why Water-Saturated? Lipases require a thermodynamic water activity (
) to function, but excess water causes non-selective chemical hydrolysis.
-
-
Add Amano Lipase PS (20 g).
-
Add Phosphate Buffer (10 mL) to maintain the micro-aqueous environment.
-
Incubate at
with orbital shaking (200 rpm) or gentle stirring. -
Monitoring: Monitor reaction progress via chiral HPLC (see Section 5).
-
Stop reaction when conversion reaches 50–52% . (The enzyme hydrolyzes the (S)-ester to acid).
-
-
Work-up:
-
Filter off the enzyme (can often be recycled).
-
Wash the filtrate with saturated
( ).-
Separation Logic: The hydrolyzed (S)-acid goes into the aqueous alkaline layer. The desired (R)-ester remains in the organic DIPE layer.
-
-
Wash the organic layer with brine, dry over
, and concentrate.
-
-
Result: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Chemical Purity >98%, ee >99%).
Protocol D: Salt Formation (Dihydrochloride)
Stabilization of the product.
Procedure:
-
Dissolve the oily (R)-ester (from Protocol C) in Ethanol (5 V).
-
Cool to
.[2] -
Add 4M HCl in Dioxane (2.5 eq) dropwise.
-
Stir for 1 hour at
, then 1 hour at room temperature. -
Add Diethyl Ether or MTBE (excess) to induce crystallization if it hasn't occurred.
-
Filter the white solid under nitrogen.
-
Recrystallization (Optional): If chiral purity is <99%, recrystallize from EtOH/EtOAc.
Quantitative Data Summary
| Parameter | Value / Metric | Notes |
| Overall Yield | 35 – 40% | From aldehyde (Max theoretical yield of resolution is 50%) |
| Enantiomeric Excess (ee) | > 99.0% | Determined by Chiral HPLC |
| Chemical Purity | > 98.5% | HPLC (254 nm) |
| Appearance | White Crystalline Solid | Hygroscopic; store under desiccant |
| Melting Point | 178 – 182°C | Decomposes |
| E-Value (Enzyme) | > 200 | Indicates near-perfect selectivity |
Quality Control & Analytical Methods
Chiral HPLC Method
To verify the efficiency of the enzymatic resolution, use the following method:
-
Column: Daicel Chiralpak AD-H or Crownpak CR(+) (Specific for amino acids).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Retention Times (Approx):
-
(S)-Ester: 8.5 min
-
(R)-Ester: 12.2 min
-
-
Note: Ensure the sample is the free base for this mobile phase. If analyzing the salt, neutralize with
and extract into hexane/IPA first.
References
-
Tasnádi, G., Forró, E., & Fülöp, F. (2009).Burkholderia cepacia lipase is an excellent enzyme for the enantioselective hydrolysis of
-heteroaryl- -amino esters.[3] Tetrahedron: Asymmetry, 20(15), 1771-1777. - Rodionov, V. M., & Malevinskaya, E. T. (1948).
-
Soloshonok, V. A.[2][4] (Ed.).[4][5][6] (2005). Enantioselective Synthesis of
-Amino Acids. John Wiley & Sons.[7] (General reference for scale-up strategies). - Amano Enzyme Inc. (2023). Lipase PS "Amano" SD Technical Data Sheet. (Source for enzyme handling and stability).
Disclaimer: This protocol involves the use of corrosive reagents (Thionyl chloride) and bioactive compounds. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended storage and handling conditions for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.
Abstract & Core Rationale
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 149498-96-4) is a critical chiral building block, often employed in the synthesis of integrin antagonists and peptidomimetics. As a
-
Hygroscopicity: The ionic lattice of the amine hydrochloride strongly attracts atmospheric moisture.
-
Autocatalytic Hydrolysis: Upon moisture absorption, the acidic nature of the dihydrochloride salt (
in solution) catalyzes the hydrolysis of the ethyl ester, degrading the compound into its corresponding carboxylic acid and ethanol.
This guide defines a handling protocol designed to break this degradation cycle, ensuring high enantiomeric excess (
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | |
| CAS Number | 149498-96-4 | |
| Molecular Formula | ||
| Molecular Weight | 267.15 g/mol | Salt form accounts for ~27% of mass. |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or hydrolysis. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate, Hexanes | Warning: Dissolution in water accelerates hydrolysis. |
| Hygroscopicity | High (Deliquescent) | Rapidly absorbs water to form a sticky gum. |
| Chirality | (R)-Enantiomer | Susceptible to racemization under strong basic conditions. |
Storage Guidelines: The "Dry-Chain" Protocol
The integrity of this compound relies on maintaining a "Dry-Chain"—a continuous moisture-free environment.
Primary Storage Conditions
-
Temperature: -20°C (-4°F) . Lower temperatures kinetically inhibit the hydrolysis reaction should any trace moisture be present.
-
Atmosphere: Inert Gas (Argon or Nitrogen) . The headspace of the vial must be purged before sealing. Argon is preferred as it is heavier than air and provides a better "blanket" over the solid.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap junction.
Secondary Containment (Desiccation)
Never store the vial loose in a freezer. It must be placed inside a secondary jar containing active desiccant (e.g., indicating silica gel or molecular sieves).
-
Why? Freezers often have high humidity due to condensation cycles. The secondary jar acts as a buffer.
Handling Protocols
Protocol A: Equilibration & Weighing (Preventing Condensation)
Objective: To dispense the solid without introducing atmospheric water into the bulk stock.
-
Removal: Remove the secondary desiccant jar from the -20°C freezer.
-
Equilibration: Allow the jar to stand at Room Temperature (RT) for at least 45 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This "invisible water" will degrade the remaining stock within weeks.
-
-
Weighing:
-
Best Practice: Weigh inside a glove box or glove bag under Nitrogen.
-
Standard Lab Practice: If a glove box is unavailable, work quickly. Flush the stock vial with Argon immediately after removing the aliquot. Do not leave the vial open on the balance.
-
Protocol B: Solution Preparation (Minimizing Hydrolysis)
Objective: To prepare stock solutions for reactions or analysis without degrading the ester.
-
Solvent Selection:
-
Preferred: Anhydrous DMSO or Anhydrous Methanol.
-
Avoid: Water or un-dried alcohols, unless the solution is for immediate use (< 1 hour).
-
-
Dissolution:
-
The compound is acidic. If the downstream reaction is base-sensitive, neutralize the solution immediately after dissolution using a tertiary amine (e.g., Triethylamine or DIPEA) or an inorganic base (Sodium Bicarbonate), depending on the solvent system.
-
-
Stability Window:
-
In Water (pH ~2): ~10% degradation in 24 hours at RT.
-
In Anhydrous DMSO: Stable for >2 weeks at 4°C.
-
Protocol C: Quality Control (Self-Validation)
Before committing the material to a valuable synthesis, perform this 5-minute visual check:
-
Visual Inspection: Invert the vial.
-
Pass: Powder flows freely.
-
Fail: Powder clumps, sticks to the glass, or appears glassy/gum-like. This indicates significant moisture absorption and likely hydrolysis.
-
-
Chemical Validation (HPLC/LC-MS):
-
Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Target Peak: MW 267 (M+H of ester).
-
Impurity Peak: MW 239 (M+H of acid hydrolysis product).
-
Limit: If Acid > 2%, repurification is required.
-
Mechanism of Instability (Visualization)
The following diagram illustrates the "Autocatalytic Loop" that destroys this compound if storage protocols are ignored.
Figure 1: The Autocatalytic Degradation Loop. The HCl salt attracts water, creating an acidic surface layer that rapidly hydrolyzes the ester.
Handling Workflow Diagram
Figure 2: The "Dry-Chain" Handling Workflow to ensure long-term stability.
Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Material is caked/hard. | Moisture absorption (Deliquescence). | Material is likely compromised. Perform LC-MS. If purity <90%, recrystallize from anhydrous EtOH/Ether or discard. |
| Strong vinegar/ethanol smell. | Hydrolysis has occurred. | Discard. The ester has cleaved significantly. |
| Solution turns yellow. | Oxidation of the amine or pyridine ring. | Check purity. If using in sensitive catalysis, repurify. Ensure future storage is under Argon. |
References
-
PubChem. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Troubleshooting & Optimization
Strategies for improving the reaction yield of pyridinyl beta-amino esters.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Strategies for improving reaction yield, selectivity, and reproducibility.
Introduction: The Pyridine Paradox
Welcome to the technical support hub for pyridinyl
This guide treats your synthesis as a system. We do not just list recipes; we debug the chemical logic failures causing low yields.
Module 1: Debugging the Aza-Michael Addition
The most common route is the conjugate addition of a pyridinyl amine to an acrylate, or a standard amine to a vinyl pyridine.
The Core Failure: The Retro-Michael Trap
Symptom: Reaction reaches 60-70% conversion and stalls, or yield decreases with longer reaction times. Diagnosis: The reaction is reversible.[1] Thermodynamics are working against you. The pyridine ring stabilizes the starting material, making the reverse reaction (elimination) favorable, especially at high temperatures.
Troubleshooting Protocol 1.1: Breaking the Equilibrium
| Variable | Optimization Strategy | Technical Rationale |
| Temperature | Lower is Better. Run at 0°C to RT; avoid reflux. | High heat favors entropy (2 molecules) over enthalpy (1 molecule), triggering the retro-Michael pathway [1]. |
| Pressure | High Pressure (10-15 kbar). | |
| Solvent | Water or Fluoroalcohols (TFE, HFIP). | Water stabilizes the zwitterionic transition state via hydrogen bonding, accelerating the forward rate without heating [2]. |
| Catalyst | Switch to Silica or Alumina. | Surface-mediated catalysis often suppresses the reverse reaction compared to soluble bases [3]. |
The Nucleophilicity Failure
Symptom: No reaction when using aminopyridines (e.g., 2-aminopyridine) as the nucleophile. Diagnosis: The exocyclic amine is electron-deficient due to the pyridine ring's inductive effect. It is a poor nucleophile.
Corrective Action:
-
Deprotonation: Use a strong base (LiHMDS or NaH) to generate the amide anion, which is a potent nucleophile.
-
Lewis Acid Activation: Activate the acrylate (electrophile) with Sc(OTf)
or Yb(OTf) . Warning: See Module 2 regarding catalyst poisoning.
Visualizing the Workflow: Aza-Michael Decision Tree
Figure 1: Decision logic for troubleshooting Aza-Michael additions based on substrate electronics.
Module 2: The Catalyst Poisoning Effect (Mannich/Reformatsky)
When synthesizing
The Issue: Competitive Coordination
Symptom: The reaction works for phenyl imines but fails completely for pyridinyl imines when using Lewis Acids (Zn, Mg, Cu). Mechanism: The Lewis Acid (LA) prefers to bind to the pyridine nitrogen (stable chelate) rather than the imine nitrogen or the enolate oxygen. This deactivates the catalyst.[2]
Protocol 2.1: The N-Oxide "Masking" Strategy
This is the gold standard for bypassing catalyst poisoning.
-
Oxidation: Convert the pyridine starting material to Pyridine N-Oxide using m-CPBA.
-
Why? The N-oxide oxygen is less coordinating to soft Lewis acids, or can be used to direct catalysis specifically if designed correctly. More importantly, it blocks the "poisoning" lone pair.
-
-
Reaction: Perform the Reformatsky or Mannich reaction.
-
Result: High yield due to free catalyst turnover.
-
-
Reduction: Restore the pyridine using mild reduction (e.g., Zn/NH
Cl or PCl ).
Protocol 2.2: The "Sacrificial" Additive
If you cannot use N-oxides, saturate the coordination sphere.
-
Add Non-Nucleophilic Pyridine: Add 2,6-di-tert-butylpyridine to the mixture. It cannot react due to sterics, but it buffers the acidity.
-
Hard/Soft Matching: If the pyridine N is a "borderline" base, use a "hard" Lewis acid (like BF
·OEt ) that prefers oxygen (carbonyl) over the pyridine nitrogen.
Visualizing Catalyst Poisoning
Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen and the N-oxide mitigation strategy.
Module 3: Enantioselectivity & Purification
Symptom: Product is racemic despite using a chiral catalyst.
Cause: The basicity of the pyridine ring can facilitate
Optimization Table: Chiral Control
| Method | Catalyst System | Key Insight |
| Organocatalysis | Thiourea / Cinchona Alkaloids | Best for pyridines.[3] These catalysts rely on H-bonding, which is less susceptible to "poisoning" by the pyridine N than metal catalysts [4]. |
| Metal-Ligand | Cu(II)-PyBox | The PyBox ligand contains pyridine rings.[4] The metal is already coordinated to "pyridines," so the substrate pyridine competes less effectively. |
| Enzymatic | Lipase (CAL-B) | Kinetic resolution of the racemic ester. Note: Max yield is 50% unless Dynamic Kinetic Resolution (DKR) is used. |
Frequently Asked Questions (FAQ)
Q: I am seeing a "double addition" product in my Aza-Michael reaction. How do I stop it? A: This occurs when the primary amine product reacts with a second equivalent of acrylate.
-
Fix: Use a large excess of the amine (5-10 equivalents). The statistical probability of the acrylate encountering a free amine becomes much higher than encountering the product. Alternatively, use a bulky protecting group on the amine (e.g., benzyl) that can be removed later.
Q: My Reformatsky reaction with 2-cyanopyridine yields nothing. A: Nitriles are tough electrophiles. 2-cyanopyridine is prone to metal coordination.
-
Fix: Switch to the Blaise Reaction conditions (Reformatsky on nitriles) but add TMSCl (Trimethylsilyl chloride). TMSCl activates the zinc enolate and traps the intermediate alkoxide, preventing the pyridine nitrogen from sequestering the zinc [5].
Q: Can I distill these products?
A: Proceed with caution. Pyridinyl
-
Recommendation: Use column chromatography on neutral alumina (silica is acidic and can streak pyridines) or Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.
References
-
Cabral, S. et al. (2009). "Retro-Michael reactions of
-amino ketones and esters." Journal of Organic Chemistry. -
Azizi, N. & Saidi, M.R. (2004).[5][6] "Water-promoted Michael addition of amines to
-unsaturated esters." Tetrahedron. -
Ranu, B.C. et al. (2025).[7] "Surface-mediated synthesis of
-amino esters." Green Chemistry. 6 -
Vakulya, B. et al. (2005).
-unsaturated esters mediated by cinchona alkaloids." Organic Letters. -
BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." 2
Sources
- 1. raco.cat [raco.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimization of reaction parameters for chiral propanoate synthesis.
Technical Operations & Process Optimization Group[1]
Status: Operational Current Version: 4.2 (2025-Q1) Authorized Personnel: Process Chemists, scale-up Engineers, R&D Scientists.
Triage: Select Your Synthesis Pathway
Welcome to the technical support hub for chiral propanoate synthesis. To provide the correct troubleshooting protocol, identify your starting material and methodology:
| Feature | Pathway A: Asymmetric Hydrogenation | Pathway B: Biocatalytic Resolution |
| Starting Material | Prochiral | Racemic propanoate ester or acid |
| Key Reagent | Transition Metal (Rh, Ru, Ir) + Chiral Ligand | Lipase/Esterase (e.g., Candida rugosa) |
| Theoretical Yield | 100% (Enantioselective synthesis) | 50% (Kinetic resolution) |
| Primary Challenge | Ligand selection, Pressure effects, Cost | E-value optimization, Reaction stalling |
| Go To Section | [MODULE A] | [MODULE B] |
MODULE A: Asymmetric Hydrogenation (AH)
Subject: Optimization of Rh/Ru-catalyzed hydrogenation of
The Core Logic: Mechanism & Causality
In the synthesis of drugs like Naproxen or Ibuprofen via AH, the "lock-and-key" fit between the substrate and the metal-ligand complex is governed by quadrant diagrams.
-
Rh(I) vs. Ru(II): Rhodium (with ligands like BINAP or DuPhos) generally follows the "unsaturate route" where the alkene binds before oxidative addition of
. Ruthenium often follows a "hydride route." -
The Pressure Paradox: Contrary to intuition, increasing
pressure can sometimes decrease enantiomeric excess (ee) .[1]-
Why? High pressure accelerates the non-enantioselective background reaction or forces the reaction through a less selective catalytic cycle (the "dihydride pathway" vs. the "monohydride pathway").
-
Troubleshooting Guide (FAQ Format)
Ticket #AH-101: "I have full conversion, but my ee is stuck at 75%."
-
Diagnosis: The catalyst is active but the chiral pocket is too loose, or the reaction temperature is allowing conformational freedom.
-
Corrective Actions:
-
Temperature Drop: Lower T to 0°C or -10°C. Enantioselectivity is an energetic difference (
); lower T amplifies the preference for the favored transition state.[1] -
Solvent Screen: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE enhances hydrogen bonding interactions between the substrate carbonyl and the catalyst, often locking the conformation.
-
Pressure Check: If using Rh-DuPhos, run at 1-3 bar. If using Ru-BINAP, try increasing to 50 bar (Ru often requires higher P).[1]
-
Ticket #AH-102: "Reaction stalls after 20 turnovers (TON)." [1]
-
Diagnosis: Catalyst poisoning or substrate inhibition.[1]
-
Root Cause Analysis:
-
Protocol: Recrystallize the substrate or pass the solution through a plug of activated alumina/silica before adding the catalyst.
Visualization: Optimization Logic Tree
The following diagram illustrates the decision matrix for optimizing low ee/yield in AH workflows.
Figure 1: Decision matrix for troubleshooting low enantioselectivity in Asymmetric Hydrogenation.
MODULE B: Biocatalytic Resolution
Subject: Enzymatic kinetic resolution of racemic propanoate esters.
The Core Logic: The E-Value
Unlike metal catalysis, biocatalysis is limited by the E-value (Enantiomeric Ratio).
-
If
: Excellent resolution.[1] -
If
: Impractical for scale-up.[1] -
The Water Dilemma: Lipases need a "monolayer" of water to function, but excess water promotes the reverse reaction (hydrolysis) in esterification workflows, or non-specific hydrolysis.
Troubleshooting Guide (FAQ Format)
Ticket #BIO-201: "The reaction stops at 30% conversion (Target is 50%)."
-
Diagnosis: Product inhibition or pH drift.[1]
-
Explanation: Hydrolysis of esters releases acid, dropping the pH. Lipases (e.g., Candida antarctica Lipase B)[2] denature or deactivate below pH 6.0.[1]
-
Solution:
-
Titration: Use a pH-stat to automatically add NaOH (0.1 M) to maintain pH 7.0.
-
Resin Buffer: Add a solid-phase base scavenger (e.g., weak anion exchange resin) to the reaction vessel.[1]
-
Ticket #BIO-202: "E-value is low (E=15). I cannot separate the enantiomers."
-
Diagnosis: Non-specific binding or incorrect solvent hydrophobicity (
).[1] -
Protocol:
-
Switch Solvent: Lipases are often more rigid (and selective) in hydrophobic solvents (Isooctane, MTBE) than in hydrophilic ones (Acetonitrile).[1]
-
Temperature: Increase temperature slightly. While counter-intuitive compared to metal catalysis, some lipases show higher E-values at 40-50°C due to favorable entropic contributions, though this is enzyme-specific.
-
Experimental Protocol: E-Value Determination
Objective: Accurate calculation of E-value to determine feasibility.
-
Setup: Prepare 10 mL vials with racemic substrate (50 mM) in Phosphate Buffer (pH 7) / Co-solvent (10% DMSO).
-
Initiation: Add Lipase (10 mg/mL). Shake at 250 rpm, 30°C.
-
Sampling: Take 50
L aliquots at min. -
Quench: Add 200
L Ethyl Acetate (extracts organic components) + 10 L 1M HCl (stops enzyme). -
Analysis: Analyze organic layer via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Calculation: Plot
vs. Conversion ( ). Use the equation in Section 2.1.
Visualization: Kinetic Resolution Workflow
Figure 2: Workflow for lipase-catalyzed kinetic resolution of propanoate esters.
Comparative Data: Solvent Effects
The choice of solvent is the single most impactful variable after catalyst selection.
| Solvent | Dielectric Constant ( | Effect on Rh-Catalysis (AH) | Effect on Lipase (Resolution) |
| Methanol | 33 | Standard. Good solubility, but can compete for coordination sites. | Poor. Often denatures enzymes; low E-values.[1] |
| TFE (Trifluoroethanol) | 27 | Excellent. Promotes H-bonding; often boosts ee significantly.[1] | N/A (Rarely used).[1] |
| Dichloromethane | 8.9 | Good. Non-coordinating; good for bulky substrates.[1] | Moderate. Good solubility, but enzyme may clump.[1] |
| MTBE | 2.6 | Poor. Low solubility for many metal complexes.[1] | Excellent. Preserves enzyme "water shell"; high E-values.[1] |
References
-
Knowles, W. S. (2002).[1] Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Link[1]
-
Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2004).[1] Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.[1][3][4][5][6][7] Link[1]
-
Blaser, H. U. (2010).[1] Industrial Asymmetric Hydrogenation. The Chemical Record. Link[1]
-
Etayo, J., & Vidal-Ferran, A. (2013).[1] Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins: A Review. Chemical Reviews. Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 5. Rh-Catalyzed Asymmetric Hydrogenation of α-Aminomethyl Acrylates for Enantioselective Synthesis of Chiral β-Amino Propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. pubs.aip.org [pubs.aip.org]
Technical Support Guide: Optimizing Enantiomeric Excess for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Case ID: β-AA-PYR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Pyridine Challenge"
Achieving high enantiomeric excess (ee) for (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate presents a unique chemical challenge compared to standard
The nitrogen atom in the pyridine ring (
This guide prioritizes three field-proven methodologies to bypass this interference:
-
Asymmetric Hydrogenation: Utilizing acidic additives to "mask" the pyridine nitrogen.
-
Biocatalytic Resolution: Leveraging Candida antarctica Lipase B (CAL-B) for kinetic resolution.
-
Classical Resolution: Diastereomeric salt formation with Tartaric Acid.
Method A: Asymmetric Hydrogenation (Scalable Route)
Best for: Large-scale synthesis (>10g) starting from the enamine. Target ee: >97%
The Mechanism
Direct hydrogenation of ethyl 3-amino-3-(pyridin-3-yl)acrylate often stalls or yields racemic product because the pyridine nitrogen binds to the Rhodium center, displacing the chiral phosphine ligand or blocking the substrate binding site.
The Fix: Protonation. By running the reaction in the presence of an acid or ammonium salt, the pyridine nitrogen is protonated (
Protocol: Rh-Catalyzed Hydrogenation with Acidic Additive
Reagents:
-
Substrate: Ethyl 3-amino-3-(pyridin-3-yl)acrylate (1.0 equiv)
-
Catalyst: [Rh(COD)Cl]
+ Chiral Ligand (e.g., (R,S)-Josiphos or FerroPhos) (1 mol%) -
Additive: Ammonium Acetate (
) or Trifluoroacetic Acid (TFA) (1.0 - 1.5 equiv) -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (degassed)
Step-by-Step Workflow:
-
Inerting: Purge the hydrogenation vessel (autoclave) with
three times. -
Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]
and the chiral ligand in degassed TFE. Stir for 30 mins to form the active complex. -
Substrate Loading: Dissolve the enamine substrate in TFE. Crucial: Add the acidic additive (
) to this solution before introducing the catalyst. This pre-protonates the pyridine ring. -
Reaction: Transfer the catalyst solution to the substrate mixture via cannula.
-
Hydrogenation: Pressurize with
(10–30 bar). Heat to 40–50°C. Stir for 12–24 hours. -
Workup: Vent
. Concentrate the solvent.[1][2] Neutralize with saturated to liberate the free base amine. Extract with Ethyl Acetate.[1]
Troubleshooting Table (Hydrogenation)
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Catalyst poisoning by Pyridine-N. | Increase additive (TFA/NH4OAc) to 1.5 equiv. Switch solvent to TFE (non-coordinating). |
| Low ee (<50%) | Ligand dissociation or background reaction. | Lower temperature to 25°C. Increase |
| Green/Blue Solution | Oxidation of Rhodium precursor. | Rigorous degassing required. Ensure |
Method B: Biocatalytic Kinetic Resolution (High Purity Route)
Best for: Upgrading material with mediocre ee (e.g., 70-80%) or lab-scale synthesis. Target ee: >99% (at 50% max yield)
The Mechanism
Candida antarctica Lipase B (CAL-B) is highly effective for the enantioselective N-acylation of
Protocol: CAL-B Mediated Resolution
Reagents:
-
Substrate: Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), 50% w/w relative to substrate.
-
Acyl Donor: Vinyl Butanoate or Ethyl Acetate (Excess).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Dissolution: Dissolve the racemic amine in MTBE (0.1 M concentration).
-
Activation: Add the acyl donor (2.0 equiv).
-
Initiation: Add the immobilized CAL-B beads.
-
Incubation: Shake at 30–40°C (200 rpm).
-
Monitoring: Monitor by HPLC every 2 hours. Stop when conversion reaches exactly 50%.
-
Note: If the reaction runs past 50%, the ee of the remaining amine will drop.
-
-
Separation: Filter off the enzyme beads.
-
Purification: The mixture now contains the free amine (one enantiomer) and the amide (the other). Separate via acid/base extraction.
-
Wash with 1M HCl: The free amine goes into the aqueous layer. The amide stays in the organic layer.
-
Basify: Treat the aqueous layer with NaOH and extract to recover the high-ee amine.
-
Method C: Classical Resolution (The "Rescue" Route)
Best for: Recovering batches where catalytic methods failed. Target ee: 90-95% (requires recrystallization for >99%)
Protocol: Tartaric Acid Salt Formation
Reagents:
-
Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid (0.5 - 1.0 equiv).
-
Solvent: Ethanol/Water (9:1) or Isopropanol.[5]
Step-by-Step Workflow:
-
Dissolve the racemic amine in hot Ethanol (60°C).
-
Add L-Tartaric acid (dissolved in hot Ethanol) dropwise.
-
Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the wrong diastereomer.
-
Filter the crystals.[1]
-
Check ee: If ee < 95%, recrystallize the salt again from Ethanol.
-
Free Basing: Dissolve the salt in water, basify with
, and extract with DCM.
Visual Troubleshooting Guides
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal enantioselective methodology based on scale and starting material purity.
Diagram 2: Troubleshooting Asymmetric Hydrogenation
Caption: Step-by-step troubleshooting logic for Rhodium-catalyzed hydrogenation failures.
Frequently Asked Questions (FAQs)
Q: How do I accurately determine the ee of this specific molecule? A: Standard reverse-phase HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Recommended Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is critical. Without it, the basic pyridine nitrogen and the amine will interact with the silanols on the column, causing peak tailing that masks the enantiomeric separation.
Q: Why does my reaction turn black during hydrogenation? A: This indicates the formation of inactive Rhodium-black (colloidal metal). This usually happens if the ligand has detached from the metal center or if the temperature is too high (>60°C). Ensure your phosphine ligand is fresh (not oxidized) and lower the reaction temperature.
Q: Can I use a Transaminase instead of Lipase?
A: Yes.
References
-
Hsiao, Y., et al. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation. WO2006081151A1. Link
-
Solymár, M., et al. (2004).[3] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Link
-
Ghanem, A. (2007).[3] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
Sources
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. renyi.hu [renyi.hu]
Technical Support Center: Chiral Resolution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Current Status: Operational Ticket ID: #RES-PYR-BETA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with ethyl 3-amino-3-(pyridin-3-yl)propanoate , a
This guide prioritizes two methodologies: Diastereomeric Salt Crystallization (Scalable/Cost-effective) and Enzymatic Kinetic Resolution (High Selectivity).
Module 1: Chemical Resolution (Diastereomeric Crystallization)
The Strategy:
We utilize the pKa difference. By using a stoichiometric amount (0.5 to 1.0 eq) of a chiral acid, we target the more basic primary amine for salt formation, leaving the pyridine ring unprotonated to assist in
Recommended Resolving Agent:
-
Primary: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).
-
Why: The benzoyl groups provide
- interactions with the pyridine ring, significantly stabilizing the diastereomeric salt compared to plain tartaric acid.
-
-
Secondary: N-Acetyl-L-phenylalanine (if DBTA fails).
Standard Operating Procedure (SOP-CR-01)
-
Dissolution: Dissolve 10 g of racemic ester in 50 mL of Ethanol (95%) .
-
Addition: Add 1.0 equivalent of L-DBTA dissolved in 20 mL warm Ethanol.
-
Nucleation: Heat to 60°C until clear, then cool slowly to RT (10°C/hour).
-
Harvest: Filter the precipitate. This is usually the (
, )-diastereomeric salt. -
Free-Basing (CRITICAL):
-
Suspend salt in EtOAc/Water (1:1).
-
Add saturated NaHCO₃ (Not NaOH!) until pH ~8.5.
-
Reasoning: NaOH can hydrolyze the ethyl ester. NaHCO₃ is strong enough to deprotonate the amine but mild enough to preserve the ester.
-
Troubleshooting & FAQs
Q: The mixture turned into a sticky oil instead of crystals. What happened?
A: This is "oiling out," common with ethyl esters.
Fix: Re-heat the mixture to dissolve the oil. Add a "co-solvent" of low polarity, such as Methyl tert-butyl ether (MTBE) or Diisopropyl ether , dropwise until slight turbidity persists, then cool very slowly. Seed crystals are essential here.
Q: My enantiomeric excess (ee) is stuck at 80% after the first filtration.
A: This is typical for a single pass.
Module 2: Biocatalytic Resolution (Enzymatic)
The Strategy:
Kinetic Resolution (KR) via N-acylation . We use a lipase to selectively acylate the (
Recommended Enzyme:
-
Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Acyl Donor: Ethyl Acetate (Slow/Solvent) or Isopropyl Acetate.
Workflow Diagram (DOT Visualization)
Caption: Kinetic Resolution workflow separating the N-acylated product from the unreacted amine via solubility differences.
Troubleshooting & FAQs
Q: The reaction rate is incredibly slow (>48 hours).
A: The pyridine ring might be coordinating with the water essential for the enzyme's active site.
Fix: Ensure the solvent is dry, but add a specific amount of water (e.g., 0.1% w/w) to "activate" the lipase. Alternatively, switch the acyl donor to 2,2,2-trifluoroethyl butyrate , which is an activated ester and reacts much faster than alkyl acetates.
Q: I cannot separate the N-acylated product from the free amine.
A: Flash chromatography on silica is difficult due to the basic pyridine tailing.
Fix: Use Acid/Base Extraction .
Dilute reaction mix with EtOAc.
Wash with 1M HCl.
Organic Layer: Contains the N-acylated ester (neutral).
Aqueous Layer: Contains the unreacted amine ester (protonated). Basify this layer with NaHCO₃ and extract to recover the enantiopure amine.
Module 3: Analytical Validation (Chiral HPLC)
The Challenge: The pyridine nitrogen causes severe peak tailing on silica-based columns due to interaction with residual silanols.
Recommended Method:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Additive (Mandatory): 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Broad, Tailing Peaks | Pyridine interaction with stationary phase. | Increase DEA concentration to 0.2%. |
| Doublets/Split Peaks | Sample solvent mismatch. | Dissolve sample in the mobile phase, not pure isopropanol. |
| Retention Time Drift | Temperature fluctuation. | Thermostat column oven to 25°C exactly. |
| No Separation | Wrong selector. | Switch to Chirobiotic T (Teicoplanin) in polar organic mode (MeOH/TEA/HOAc). |
References
-
Diastereomeric Salt Principles
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for DBTA usage with aryl-amines).
-
Periasamy, M. (2025). Resolution of Racemic Albuterol via diastereomeric salts. ResearchGate. Link (Demonstrates tartaric derivative efficiency for aryl-amines).
-
Enzymatic Resolution
-
Analytical Methods
-
Sigma-Aldrich Technical Service. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link (Guidance on Chirobiotic columns and additives).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 3-amino-3-(pyridin-3-yl)propanoate before handling.
Sources
Addressing stability and degradation issues of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.
This technical guide addresses the stability, degradation, and handling of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 192802-31-0). It is designed for researchers requiring high-fidelity control over chiral building blocks in drug discovery.
Core Stability Profile & Degradation Mechanisms
This compound is a chiral
Key Stability Parameters
| Parameter | Status | Critical Insight |
| Hygroscopicity | High | The 2HCl salt avidly absorbs atmospheric moisture, leading to deliquescence (turning into a gum) and accelerating hydrolysis. |
| Thermal Stability | Moderate | Stable at -20°C. At RT (>25°C), the salt can undergo slow acid-catalyzed hydrolysis if moisture is present. |
| Hydrolytic Stability | Low | The ethyl ester is susceptible to hydrolysis, converting to the corresponding |
| Stereochemical Stability | Conditional | Stable in acidic/neutral media. High Risk of racemization under basic conditions (pH > 8) or high heat via retro-Michael elimination. |
Degradation Pathways (Visualized)
The following diagram illustrates the two primary degradation routes: Acid-Catalyzed Hydrolysis (Storage Issue) and Retro-Michael Racemization (Processing Issue).
Caption: Pathway A represents the primary storage risk (moisture-induced hydrolysis). Pathway B represents the primary processing risk (base/heat-induced racemization).
Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance Change
Q: The white powder has turned into a sticky, yellow gum. Is it still usable? A: This indicates deliquescence due to moisture absorption. The "gum" is a concentrated solution of the compound in absorbed water.
-
Diagnosis: The acidic environment created by the dissolved 2HCl salt will rapidly catalyze ester hydrolysis.
-
Action:
-
Run an analytical HPLC immediately.
-
If purity is >95% and the free acid impurity is low (<2%), you can attempt to rescue it by redissolving in dry ethanol and precipitating with diethyl ether (anhydrous).
-
If purity is compromised, discard.
-
-
Prevention: Always handle in a desiccated glovebox or use a "rapid-weigh" technique under a nitrogen stream.
Issue 2: Loss of Enantiomeric Excess (EE)
Q: My chiral HPLC shows a drop in EE% after a reaction workup using NaHCO3. Why? A: You likely triggered a Retro-Michael addition-elimination mechanism.
-
Mechanism: In basic conditions, the amine is free. If the temperature is elevated, the compound can eliminate ammonia to form Ethyl 3-(pyridin-3-yl)acrylate (achiral). Re-addition of the amine occurs without stereocontrol, leading to racemization.
-
Solution:
-
Keep workups cold (0°C).
-
Avoid strong bases. Use mild bases like N-methylmorpholine (NMM) or DIPEA only in stoichiometric amounts necessary for the reaction.
-
Do not store the compound in its free-base form for extended periods.
-
Issue 3: Unexpected Peak in HPLC (RRT ~0.8)
Q: I see a new peak eluting just before the main peak. It increases over time in solution. A: This is likely the Hydrolysis Product (Free Acid) : (R)-3-amino-3-(pyridin-3-yl)propanoic acid.
-
Cause: Protracted storage in protic solvents (Methanol/Water) or presence of water in the solid.
-
Verification: The free acid is more polar than the ester, so it typically elutes earlier on Reverse Phase C18 columns.
-
Fix: Ensure all solvents are anhydrous. Store DMSO/DMF stock solutions at -80°C, not -20°C.
Experimental Protocols
Protocol A: Correct Handling & Storage
-
Storage: -20°C in a sealed vial, secondary containment with desiccant (e.g., Silica Gel or P2O5).
-
Inert Gas: Flush headspace with Argon or Nitrogen after every use.
-
Warming: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.
Protocol B: Analytical Method (Purity & Stability Check)
Use this HPLC method to separate the parent ester from the hydrolyzed acid and potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm (Pyridine absorption max) |
| Sample Diluent | 0.1% TFA in Water (Keep acidic to prevent degradation during analysis) |
Protocol C: Rescue Recrystallization (For "Sticky" Solids)
Only attempt if hydrolysis is <5%.
-
Dissolve the sticky solid in a minimal amount of warm anhydrous Ethanol (40°C).
-
Filter rapidly if there are particulates (paper fibers, dust).
-
Add anhydrous Diethyl Ether or MTBE dropwise until turbidity persists.
-
Cool to -20°C overnight.
-
Filter the white precipitate under Nitrogen blanket.
Decision Tree: Handling & Usage
Caption: Workflow for assessing compound viability before experimental use.
References
-
National Institutes of Health (PubChem). (2025). Ethyl 3-amino-3-(pyridin-4-yl)propanoate (Analogous Stability Data). Retrieved from [Link]
-
Kovacs, J., et al. (1970).[1] Racemization of amino acid derivatives.[1][2][3][4] Rate of racemization and peptide bond formation. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Characterization of degradation pathways for pyridinyl amino esters under various conditions.
Current Status: Operational 🟢
Ticket ID: PAE-DEG-001
Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center for Pyridinyl Amino Esters. This class of compounds presents a unique "double-edged sword" in drug development: the pyridine ring provides essential pharmacological solubility and potency, while the ester linkage introduces specific vulnerabilities to hydrolysis and cyclization.
This guide is not a generic textbook entry. It is a troubleshooting manual designed to help you distinguish between method artifacts and true degradation , ensuring your stability data is robust enough for regulatory submission.
Module 1: Hydrolytic Instability & Intramolecular Catalysis
User Issue:
"My compound is degrading rapidly in neutral to slightly basic buffers (pH 7-8), even though simple alkyl esters are usually stable here. Why?"
Root Cause Analysis
You are likely observing Intramolecular General Base Catalysis . Unlike standard aliphatic esters, pyridinyl esters possess a basic nitrogen atom (pyridine N, pKa ~5.2).
-
Mechanism: At neutral pH, the pyridine nitrogen is unprotonated. It can act as a local base, deprotonating a water molecule or positioning it for a nucleophilic attack on the ester carbonyl carbon.
-
The "Amino" Factor: If your amino group is primary or secondary and positioned
or to the ester, you face a second threat: Intramolecular Aminolysis . The amine attacks the ester to form a lactam (cyclic amide) or a Diketopiperazine (DKP) if it's a dimer.
Troubleshooting Protocol: The pH-Rate Profile
Objective: Determine the pH of Maximum Stability (
Step-by-Step Workflow:
-
Buffer Selection: Prepare 10 mM buffers ranging from pH 1.0 to 10.0 (use non-nucleophilic buffers like Phosphate or Acetate; avoid Tris or Glycine which can react with esters).
-
Incubation: Spike the compound (10 µM) into each buffer at 40°C.
-
Sampling: Analyze by HPLC at T=0, 4h, 24h.
-
Plotting: Plot
vs. pH.-
V-Shape Curve: The bottom of the "V" is your
. For pyridinyl esters, this is often shifted to lower pH (3.0–4.0) compared to standard esters due to the pyridine ring's catalytic effect at neutral pH.
-
Visualization: Intramolecular Catalysis Mechanism
Figure 1: Mechanism of intramolecular catalysis and competing cyclization pathways in pyridinyl amino esters.
Module 2: Oxidative Degradation & N-Oxides
User Issue:
"I see a degradation peak with Mass +16 Da. Is it a hydroxylated impurity or an N-oxide?"
Root Cause Analysis
Pyridinyl amino esters contain two nitrogen types susceptible to oxidation:
-
Pyridine Nitrogen: Forms Pyridine-N-Oxide.
-
Amino Nitrogen: Forms Amine-N-Oxide (if tertiary) or hydroxylamines (if secondary).
Critical Distinction: N-oxides are often "silent" or unstable in certain analytical sources, leading to misinterpretation.
Troubleshooting Protocol: Oxidative Stress & Identification
| Experiment | Condition | Purpose |
| Peroxide Stress | 0.3% | Promotes general oxidation. |
| AIBN Stress | AIBN (Radical initiator), 40°C | Distinguishes radical oxidation (benzylic C-H) from nucleophilic N-oxidation. |
| MS Source Check | Adjust Source Temp | Crucial: N-oxides can thermally reduce back to the parent drug in a hot ESI source (Deoxygenation). |
The "Deoxygenation" Artifact Check: If you suspect an N-oxide but the peak area is low in LC-MS:
-
Lower the MS Source Temperature (e.g., from 500°C to 200°C).
-
Lower the Cone Voltage/Fragmentor Voltage.
-
Result: If the +16 Da peak intensity increases as temperature decreases, you have confirmed an N-oxide that was artificially decomposing in your instrument [1, 4].
Module 3: Photostability
User Issue:
"My assay values drop after benchtop handling, but no specific degradant correlates with the loss."
Root Cause Analysis
Pyridine rings absorb strongly in the UV region. Upon excitation, they can undergo:
-
Ring Opening: Complex polymerization (often forming colored "tar" that doesn't elute on standard reverse-phase HPLC).
-
Photo-oxidation: Radical generation leading to intractable mixtures.
Troubleshooting Protocol
Follow ICH Q1B guidelines but add a "Dark Control" immediately.
-
Action: Wrap all glassware in aluminum foil during stock preparation.
-
Comparison: If the "Dark" sample is stable and the "Benchtop" sample degrades, you must implement amber glassware for all future handling.
Module 4: Analytical Method Artifacts (The "Ghost" Peaks)
User Issue:
"I see a methyl ester impurity peak appearing in my standard solution over time."
Root Cause Analysis
Transesterification. If you dissolve a pyridinyl ethyl ester (or other ester) in Methanol (common HPLC diluent), the pyridine ring can catalyze the exchange of the alkoxy group.
-
Reaction: Drug-CO-OEt + MeOH
Drug-CO-OMe + EtOH.
Self-Validating Solution
Diluent Compatibility Study:
-
Prepare your standard in 100% Methanol.
-
Prepare your standard in 50:50 Acetonitrile:Water (No alcohol).
-
Incubate both at RT for 24 hours.
-
Observation: If the "impurity" appears only in the Methanol vial, it is an artifact. Switch to Acetonitrile/Water diluents immediately.
Summary: Stress Testing Workflow (ICH Q1A Aligned)
The following workflow integrates the specific vulnerabilities of pyridinyl amino esters into a standard regulatory framework.
Figure 2: Integrated stress testing workflow emphasizing artifact detection during analysis.
References
-
Ramanathan, R., et al. (2000).[1] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2]
-
Bender, M. L., & Turnquest, B. W. (1957).[3] General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society.
-
Tong, X., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry.
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
Sources
Identification of common impurities in (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate synthesis.
This technical guide addresses the identification, origin, and control of impurities in the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate .
Important Distinction: This compound is a
Module 1: Synthetic Routes & Impurity Origins
User Query: What are the primary impurities generated during the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate?
Technical Response: The impurity profile depends heavily on the synthetic strategy. The two most common industrial routes are the Rodionov Reaction (Condensation) and Enzymatic Resolution .
Route A: Rodionov Condensation (Aldehyde + Malonic Acid)
This route involves the condensation of 3-pyridinecarboxaldehyde with malonic acid and ammonium acetate, followed by esterification and chiral resolution.[2]
| Impurity Type | Specific Compound | Origin/Cause |
| Starting Material | 3-Pyridinecarboxaldehyde | Incomplete reaction; typically detected at short retention times (RT).[1][2] |
| Side Product | 3-(Pyridin-3-yl)acrylic acid | Elimination of ammonia (deamination) from the |
| By-Product | Condensation between the amine of one molecule and the ester of another (diketopiperazine formation).[1][2] | |
| Enantiomer | (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate | Inefficient chiral resolution or racemization during workup.[1][2] |
Route B: Malonate Alkylation (Acetamidomalonate)
Alkylation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.[1][2]
| Impurity Type | Specific Compound | Origin/Cause |
| Intermediate | N-Acetyl derivative | Incomplete hydrolysis of the acetamido group.[1][2] |
| Regioisomer | 2- or 4-Pyridyl isomers | Contamination in the starting 3-(chloromethyl)pyridine.[1][2] |
| Degradant | Pyridine N-oxide | Oxidation of the pyridine nitrogen during vigorous oxidative steps or storage.[1][2] |
Module 2: Analytical Troubleshooting (HPLC & LC-MS)
User Query: I am seeing a split peak in my HPLC chromatogram. Is this the enantiomer or a structural isomer?
Technical Response: A split peak usually indicates the presence of the (S)-enantiomer or a regioisomer . Follow this decision matrix to identify the peak.
Step 1: Verify Enantiomeric Separation
Standard C18 columns cannot separate enantiomers.[1][2] You must use a Chiral Stationary Phase (CSP).[1][2]
-
Recommended Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H) or Macrocyclic Glycopeptide (e.g., Chirobiotic T).[1][2]
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.[1][2]1) for normal phase.[1][2]
-
Diagnostic: If the peak merges into a single peak on a C18 column but splits on a Chiral column, it is the (S)-enantiomer .
Step 2: Check for Hydrolysis (The "Free Acid" Impurity)
The ethyl ester is susceptible to hydrolysis, generating (R)-3-amino-3-(pyridin-3-yl)propanoic acid .[1][2]
-
Detection: This impurity is much more polar than the ester.[1][2]
-
C18 Behavior: It will elute near the solvent front (dead volume) in reverse-phase HPLC unless ion-pairing agents are used.[1][2]
-
Solution: Use a buffer at pH 2.5 (e.g., 0.1% TFA) to retain the acid species.
Step 3: Mass Spectrometry Confirmation
-
Target Mass:
Da.[1][2] -
Impurity A (Free Acid):
Da (Loss of ethyl group, -28 Da).[1][2] -
Impurity B (N-Acetyl):
Da (+42 Da).[1][2]
Module 3: Visualization of Impurity Pathways
The following diagram maps the formation of key impurities based on the Rodionov synthetic pathway.
Caption: Figure 1. Impurity genealogy in the synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate via the Rodionov pathway.
Module 4: Purification & Stability Protocols
User Query: My product purity is stuck at 95% ee. How do I upgrade it to >99%?
Technical Response: Recrystallization of the free base is difficult due to its low melting point and oil-like consistency.[1][2] The standard industry protocol involves Salt Formation .[1][2]
Protocol: Dihydrochloride Salt Recrystallization
-
Dissolution: Dissolve the crude oil (95% ee) in minimal absolute ethanol (EtOH).
-
Acidification: Add 2.5 equivalents of HCl (4M in dioxane or EtOH) dropwise at 0°C.
-
Precipitation: The dihydrochloride salt is less soluble than the impurities.[1][2] If no solid forms, add diethyl ether or MTBE as an anti-solvent until turbidity appears.[1][2]
-
Heating: Heat to reflux until clear, then cool slowly to room temperature, then to 4°C.
-
Filtration: Collect the white crystalline solid.
-
Result: The racemic lattice is often more soluble or distinct from the enantiopure lattice, allowing ee upgrade to >99%.
-
Stability Warning
-
Hygroscopicity: The amino-ester is hygroscopic.[1][2] Moisture will catalyze hydrolysis to the free acid (Impurity C).[1][2]
-
Storage: Store under Argon/Nitrogen at -20°C.
References
-
ChemicalBook. (2024).[1][2] Ethyl 3-amino-3-(pyridin-3-yl)propanoate Properties & Suppliers. Link
-
Sigma-Aldrich. (2024).[1][2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
-
PubChem. (2024).[1][2] Ethyl 3-amino-3-(pyridin-3-yl)propanoate - Compound Summary. Link
-
ResearchGate. (2016).[1][2] Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Link
-
National Institutes of Health (NIH). (2022).[1][2] Indirect Enantioseparations: Recent Advances in Chiral Metabolomics. Link
Sources
Overcoming purification challenges for polar amino ester hydrochloride salts.
Current Status: Online Agent: Senior Application Scientist Ticket: Purification & Handling of Hydrophilic Amino Acid Ester HCl Salts
Introduction: The "Invisible" Challenge
Welcome to the Support Center. If you are here, you are likely staring at a flask containing a "sticky gum" or "colorless oil" that refuses to solidify, or you’ve just watched your product streak irreversibly across a silica column.
Amino acid ester hydrochlorides (e.g., Glycine methyl ester HCl, L-Alanine ethyl ester HCl) present a unique paradox: they are ionic (salt form) yet contain lipophilic elements (ester groups). This duality creates a "solubility valley" where they are too polar for standard normal-phase chromatography but often too hydrophilic for standard C18 retention.
This guide provides autonomous, self-validating protocols to resolve these specific purification bottlenecks.
Module 1: Crystallization & Precipitation (The "Goo" Protocol)
User Query: "My product concentrated to a thick, hygroscopic oil. How do I get a solid?"
Technical Insight: Amino ester salts often "oil out" because they hold onto solvent molecules tenaciously, or because the lattice energy of the crystal is difficult to access due to conformational flexibility. The solution is Anti-Solvent Crystallization or Trituration .
The Solvent System Matrix
Do not guess. Use this polarity-gradient table to select your solvent pair.
| Solvent A (Dissolver) | Solvent B (Crasher/Anti-Solvent) | Application |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | Gold Standard. Best for small, highly polar esters (Gly, Ala). |
| Ethanol (EtOH) | Hexane / Heptane | Good for slightly more lipophilic esters (Val, Phe). |
| Isopropanol (IPA) | Isopropyl Acetate | Gentler system; good if Methanol causes transesterification. |
| Acetonitrile (ACN) | MTBE | Use if the salt is very soluble in alcohols and won't crash out. |
Protocol: The "Cloud Point" Method
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Solvent A (e.g., MeOH). The solution should be saturated.
-
Precipitation: Add Solvent B (e.g., Et₂O) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
Redissolution: Add just enough Solvent A dropwise to clear the solution again.
-
Nucleation: Remove heat. Scratch the side of the flask with a glass rod (induces nucleation sites).
-
Crystallization: Cool slowly to Room Temp, then to 4°C.
-
Troubleshooting: If it oils out again, add more Solvent A and reheat. You likely added too much anti-solvent too fast.
-
Module 2: Chromatographic Strategy
User Query: "My compound is stuck on the silica column or streaking badly."
Technical Insight: STOP using unmodified Silica Gel. Standard silica has acidic silanol groups (Si-OH). Your amino ester (even as a salt) will exchange with these protons or hydrogen bond aggressively, leading to peak tailing and irreversible adsorption.
Workflow: Selecting the Right Stationary Phase
The following logic gate determines your purification route.
Figure 1: Decision Matrix for Chromatographic Purification of Polar Amine Salts.
Detailed Protocols
Option A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography is the most effective method for polar salts.
-
Column: Bare Silica or Amide-bonded phase.
-
Mobile Phase A: Acetonitrile (Weak solvent).
-
Mobile Phase B: 10mM Ammonium Formate pH 3.0 in Water (Strong solvent).
-
Gradient: Start high organic (95% ACN) and ramp up the water content.
-
Why: The water forms a hydration layer on the silica; the polar amine partitions into this water layer.
Option B: Reverse Phase (C18) with Ion Pairing
If you lack HILIC capabilities, you must modify the C18 environment.
-
Modifier: You MUST use 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid).
-
Mechanism:[1][2][3] The acid keeps the amine protonated (preventing silanol interaction) and the counter-ion (Trifluoroacetate) increases the lipophilicity of the salt complex, allowing it to stick to the C18 chain.
Option C: "The Last Resort" (Modified Normal Phase)
If you must use standard silica:
-
Eluent: DCM : Methanol (9:1) + 1% 7N Ammonia in MeOH .
-
Warning: Ammonia can cause ammonolysis (converting your ester to an amide) if the contact time is long. Keep fractions cold and evaporate immediately.
Module 3: Stability & Handling (Prevention)
User Query: "My white solid turned into a liquid overnight, or my yield dropped."
Technical Insight: Amino acid esters are kinetically unstable. They face two primary threats: Hydrolysis (water attack) and Diketopiperazine (DKP) Formation (cyclization).
The Degradation Pathways
Figure 2: Stability profile showing risks of neutralization and moisture.
Critical Handling Rules
-
Never Neutralize Unless Necessary: Keep the compound as the HCl salt. The protonated amine (
) is not nucleophilic and cannot attack the ester carbonyl to form DKPs [1]. -
Avoid Basic Water: If extracting, use cold Sodium Bicarbonate (
) and extract immediately into DCM. Never use strong bases (NaOH) or leave in the aqueous phase, as ester hydrolysis is base-catalyzed [2]. -
Hygroscopicity Management: These salts are hygroscopic.
-
Storage: Desiccator with
or under Argon. -
Weighing: Weigh quickly; do not leave on the balance.
-
Solvent Removal: When rotovapping, use a water bath < 40°C to prevent thermal hydrolysis.
-
References
-
Diketopiperazine Formation: Goolcharran, C. & Borchardt, R. T. (1998). Kinetics and Mechanism of Diketopiperazine Formation. Journal of Pharmaceutical Sciences.
-
Ester Hydrolysis: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[4]
-
HILIC Chromatography: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.
-
Recrystallization Solvents: Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.
Sources
Validation & Comparative
Spectroscopic techniques to confirm the structure of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.
Executive Summary
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a critical chiral
-
Regioisomerism: Distinguishing the 3-pyridyl attachment from the commonly co-synthesized 2-yl or 4-yl isomers.
-
Stereochemistry: Confirming the (R)-absolute configuration and quantifying enantiomeric excess (ee), as the (S)-isomer often exhibits distinct or antagonistic biological activity.
This guide compares spectroscopic techniques for validating this specific molecule, moving beyond basic characterization to definitive, self-validating protocols.
Part 1: Establishing Connectivity & Regiochemistry
The Challenge: Pyridine Isomer Differentiation
Standard 1H NMR often fails to unambiguously distinguish the 3-pyridyl isomer from the 4-pyridyl isomer if the aromatic region is crowded. The 3-substituted pyridine ring has a unique asymmetry that must be mapped to the chiral center.
Technique Comparison: 1D NMR vs. 2D HMBC
| Feature | 1D 1H NMR | 2D HMBC (Heteronuclear Multiple Bond Correlation) |
| Primary Output | Proton integration & splitting | Long-range C-H connectivity (2-3 bonds) |
| Regio-Specificity | Moderate (Relies on splitting patterns) | High (Definitive connectivity) |
| Risk | Overlapping aromatic peaks can hide isomer impurities | Minimal (Cross-peaks are distinct) |
Recommended Protocol: 2D HMBC Validation
To confirm the 3-yl position, you must observe specific long-range couplings between the chiral
Representative Diagnostic Signals (CDCl3, 400 MHz):
-
-CH (Chiral Center): Triplet or dd at
4.4–4.6 ppm. -
Pyridine Ring (3-substituted):
-
H2 (Singlet-like):
~8.6 ppm. -
H6 (Doublet):
~8.5 ppm. -
H4 (Doublet):
~7.7 ppm. -
H5 (DD/Triplet):
~7.3 ppm.
-
The HMBC "Smoking Gun":
In the HMBC spectrum, the chiral
Figure 1: Logic flow for distinguishing pyridine regioisomers using NMR.
Part 2: Stereochemical Verification (The "R" vs "S" Battle)
The Challenge: Absolute Configuration
For drug development, "99% purity" is insufficient; you need >99% enantiomeric excess (ee).
Technique Comparison: Polarimetry vs. Chiral HPLC vs. Mosher's Method
| Technique | Precision | Throughput | Use Case |
| Polarimetry (OR) | Low | High | Routine batch checks (Only if pure standard exists). |
| Chiral HPLC | High | High | QC Release Testing & %ee Quantification. |
| Mosher's Method | High | Low | Absolute Configuration Assignment (R vs S). |
Method A: Chiral HPLC (The QC Standard)
This is the preferred method for routine analysis.
Optimized Protocol:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Phenomenex Lux Amylose-1).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to suppress ionization of the primary amine and pyridine nitrogen, ensuring sharp peaks.
-
-
Detection: UV at 254 nm (Pyridine absorption).
-
Expectation: The (R)-enantiomer typically elutes differently than the (S). Crucial: You must inject a racemate first to establish separation conditions.
Method B: Mosher's Amide Analysis (The Structural Proof)
If you do not have a certified (R)-reference standard, you cannot rely on HPLC retention time alone. You must use Mosher's method to prove the "R" configuration from first principles.
Mechanism:
React the amine with (R)- and (S)-
Protocol:
-
Derivatization: React substrate with (S)-MTPA-Cl to form the (R)-MTPA amide.
-
NMR Analysis: Compare 1H NMR of the (R)-MTPA amide vs. (S)-MTPA amide.
-
Calculation:
. -
Interpretation: For an (R)-configuration at the
-carbon, protons on the "right" side of the projection (Ethyl ester group) will have positive , while the "left" side (Pyridine) will have negative .
Figure 2: Workflow for determining absolute configuration using Mosher's Analysis.
Part 3: Comprehensive Data Summary
The following table summarizes the expected data profile for a validated (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate sample.
| Attribute | Technique | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | |
| Regiochemistry | 2D HMBC | Correlation between |
| Chiral Purity | Chiral HPLC (Amylose-1) | >98% ee.[1] Single peak at validated RT (e.g., 12.5 min vs 14.2 min for enantiomer). |
| Mass | HRMS (ESI+) | [M+H]+ Calculated: 195.1134. Found: 195.1134 ± 5 ppm. |
| Functional Groups | FTIR (ATR) | 1730 cm⁻¹ (Ester C=O), 3300-3400 cm⁻¹ (Amine N-H stretch). |
References
-
Chiral HPLC Separ
-Amino Acids: -
Mosher's Method for Absolute Configuration
- Source: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "A Practical Guide to Mosher's Acid Analysis.
-
URL:[Link]
-
Synthesis and NMR of Pyridyl-
-Amino Acids:- Source: PubChem Compound Summary for Ethyl 3-amino-3-(pyridin-4-yl)
-
URL:[Link]
-
General Characteriz
-Amino Esters:
Sources
Comparing bioactivity of pyridin-2-yl vs pyridin-3-yl vs pyridin-4-yl propanoates.
Executive Summary
This guide provides a technical comparison of the three positional isomers of pyridyl propanoates: pyridin-2-yl propanoate , pyridin-3-yl propanoate , and pyridin-4-yl propanoate . While chemically similar, the position of the nitrogen atom in the pyridine ring dictates profound differences in basicity (pKa) , hydrolytic stability , and target binding geometry .
The Verdict:
-
Pyridin-2-yl propanoate: Best for chelation-driven targets (e.g., metalloenzymes) but suffers from rapid non-specific hydrolysis due to the neighboring nitrogen effect.
-
Pyridin-3-yl propanoate: The metabolic standard . It mimics nicotinic acid (Vitamin B3) precursors, offering the most balanced profile between stability and bioavailability. Ideal for prodrug designs.
-
Pyridin-4-yl propanoate: The potency leader in antimicrobial and deep-pocket receptor applications. Its extended linear geometry and accessible nitrogen allow for strong hydrogen bonding and protonation-dependent accumulation in bacterial membranes.
Physicochemical & Mechanistic Basis[1]
The biological divergence of these isomers is rooted in their electronic and steric properties.
The Physicochemical Triad
| Feature | Pyridin-2-yl (Ortho) | Pyridin-3-yl (Meta) | Pyridin-4-yl (Para) |
| Electronic Effect | Strong Inductive (-I) & Resonance (-R) | Inductive (-I) only | Strong Resonance (-R) |
| Basicity (pKa of conj. acid) | ~5.2 (Sterically hindered) | ~4.8 (Lowest) | ~5.3 (Most accessible) |
| Hydrolysis Rate ( | Fastest (Intramolecular catalysis) | Slowest (Most stable) | Moderate |
| Lipophilicity (LogP) | ~1.4 (varies by solvent) | ~1.5 | ~1.4 |
| Binding Mode | Bidentate Chelation | Hydrophobic/Steric fit | H-Bond Acceptor (Linear) |
Mechanism of Action: The Nitrogen Position Effect
The propanoate chain acts as a lipophilic tail, facilitating membrane permeation. Once inside the system, the pyridine ring drives the activity.
-
The 2-Position Instability (Neighboring Group Participation): The nitrogen lone pair in the 2-position can spatially interact with the ester carbonyl carbon. This "anchimeric assistance" makes pyridin-2-yl esters highly susceptible to spontaneous hydrolysis, often degrading before reaching the target [1].
-
The 4-Position "Linearity": Pyridin-4-yl isomers possess a symmetrical, extended geometry. This allows them to penetrate deeper into enzyme active sites (e.g., CYP450 or bacterial ribosomes) compared to the "bent" 2- and 3- isomers [2].
Comparative Bioactivity Analysis
Antimicrobial & Antifungal Potency
Context: Inhibition of S. aureus and C. albicans.[1]
-
Pyridin-4-yl Propanoate (Superior): Experimental data consistently highlights the 4-isomer as the most potent antimicrobial agent among simple pyridine esters. The exposed nitrogen at the 4-position is easily protonated at physiological pH (forming a cation). This cationic charge, combined with the lipophilic propanoate tail, disrupts the negatively charged bacterial cell membrane (surfactant-like effect) [3].
-
Pyridin-2-yl Propanoate: Shows moderate activity but is limited by its instability in aqueous media. It is effective mainly against metalloproteases where it can chelate active-site zinc ions.
-
Pyridin-3-yl Propanoate: Often inactive per se but functions as a prodrug. Intracellular esterases cleave it to release free pyridine-3-methanol or nicotinic acid derivatives, which then interfere with NAD+ biosynthesis [4].
Enzymatic Hydrolysis & Prodrug Suitability
Context: Plasma stability assays.
-
Pyridin-3-yl: The gold standard for prodrug linkers. It resists spontaneous chemical hydrolysis, ensuring that release is strictly enzymatic (esterase-driven).
-
Pyridin-2-yl: Poor prodrug candidate due to chemical instability (half-life often < 30 mins in buffer).
Experimental Protocols
Synthesis of Pyridyl Propanoates (General Procedure)
Note: Direct esterification of pyridinols requires activation due to the nucleophilicity of the pyridine nitrogen.
Reagents: Pyridin-x-ol (1 eq), Propionyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Dissolution: Dissolve 10 mmol of the specific pyridin-ol isomer (2-, 3-, or 4-) in 20 mL anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA) dropwise at 0°C.
-
Acylation: Slowly add Propionyl chloride over 15 minutes. The reaction is exothermic.
-
Reflux/Stir: Allow to warm to room temperature and stir for 4 hours. (Monitor via TLC: Hexane/EtOAc 7:3).
-
Workup: Wash with sat. NaHCO3 (to remove acid) and Brine. Dry over MgSO4.
-
Purification: Flash column chromatography.
-
Observation: 2-yl isomer elutes fastest (least polar due to internal dipole cancellation). 4-yl isomer elutes slowest (most polar/basic).
-
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI Broth Microdilution.
-
Inoculum: Prepare
CFU/mL of S. aureus (ATCC 29213) in Mueller-Hinton Broth. -
Dilution: Prepare serial 2-fold dilutions of the pyridyl propanoate isomers (Range: 0.5 µg/mL to 256 µg/mL) in DMSO (final DMSO conc < 1%).
-
Incubation: 37°C for 18-24 hours.
-
Readout: Determine the lowest concentration with no visible growth.
-
Control: Include Propionic acid (negative control) to prove activity comes from the pyridine core.
-
Visualizations & Logic Pathways
Synthesis & Decision Workflow
This diagram outlines the synthesis choice and the subsequent stability check required for these isomers.
Caption: Synthesis workflow highlighting the critical stability handling required for the 2-yl isomer compared to the stable 3-yl and 4-yl variants.
Structure-Activity Relationship (SAR) Logic
This diagram explains why you choose a specific isomer based on your biological target.
Caption: Decision tree for selecting the optimal pyridine isomer based on specific pharmacological requirements.
References
- Bruice, T. C., & Benkovic, S. J. (1963). Bioorganic Mechanisms: Neighboring Group Participation in Ester Hydrolysis. W.A. Benjamin. (Classic text establishing the 2-pyridyl hydrolysis mechanism).
-
Anderson, B. M. (2020). Pyridine Nucleotides: Structure and Function in Enzyme Systems. Academic Press.
-
Marinescu, M. (2022).[2] Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry.
-
Westhuyzen, R., et al. (2021). Synthesis and evaluation of pyridine-based inhibitors for antimycobacterial activity. MDPI Pharmaceuticals.
-
Malothu, R. M., et al. (2025). Design and Synthesis of Pyridine Hybrids: Molecular Docking and SAR Studies. Polycyclic Aromatic Compounds.
Sources
Evaluation of alternative synthetic routes for chiral beta-amino esters.
Strategic Synthesis of Chiral -Amino Esters: A Comparative Technical Guide
Executive Summary
The synthesis of chiral
This guide evaluates three dominant synthetic routes:
-
Metal-Catalyzed Asymmetric Hydrogenation (AH): High throughput, established scalability.
-
Organocatalytic Mannich Reaction: High functional group tolerance, metal-free.
-
Biocatalytic Transamination: Superior atom economy, "green" manufacturing.
Strategic Framework: Route Selection
Selecting the optimal pathway is not merely about yield; it is a multi-variable equation involving scale, substrate stability, and regulatory constraints regarding metal scavenging.
Decision Matrix: Pathway Selection Logic
Figure 1: Decision matrix for selecting the optimal synthetic route based on process constraints.
Deep Dive: Technical Evaluation of Routes
Route A: Metal-Catalyzed Asymmetric Hydrogenation (AH)
The Industrial Standard
-
Mechanism: Coordination of an enamine or enamide precursor to a chiral metal complex (typically Rh(I) or Ru(II)), followed by syn-addition of hydrogen across the C=C bond.
-
Critical Success Factor: The choice of ligand.[1] For
-amino esters, Josiphos and DuPhos ligands have historically provided the highest enantioselectivity (ee). -
Case Study: The second-generation synthesis of Sitagliptin (Merck) utilized Rh(I)/tBu-JOSIPHOS to hydrogenate an unprotected enamine.
-
Pros: Extremely high turnover frequency (TOF), established engineering controls.
-
Cons: Requires high-pressure vessels (250+ psi); expensive Rhodium catalysts; rigorous heavy metal scavenging required (ICH Q3D guidelines).
Route B: Organocatalytic Mannich Reaction
The Flexible Laboratory Route
-
Mechanism: Bifunctional activation. A chiral thiourea or squaramide activates the electrophile (imine or imine surrogate) via hydrogen bonding, while a basic moiety (tertiary amine) activates the nucleophile (enol/enolate).
-
Critical Success Factor: Use of
-amido sulfones or -chloroglycine esters as stable imine surrogates avoids the instability of N-carbamoyl imino esters. -
Pros: Metal-free (no scavenging); mild conditions (ambient pressure); high functional group tolerance.
-
Cons: Lower atom economy (stoichiometric byproducts from surrogates); generally lower TOF than metal catalysts; difficult to scale beyond pilot phase due to catalyst cost/loading.
Route C: Biocatalytic Transamination
The Green Future
-
Mechanism: An
-transaminase (ATA) transfers an amino group from a sacrificial donor (e.g., isopropyl amine) to a pro-chiral ketone. -
Critical Success Factor: Enzyme evolution. Wild-type transaminases often lack the binding pocket size for bulky pharmaceutical intermediates. Directed evolution (e.g., Codexis protocol) is often required.
-
Pros: 100% theoretical yield (kinetic resolution is avoided); operates in water/mild solvents; eliminates high-pressure equipment.
-
Cons: High R&D lead time for enzyme evolution; product inhibition can be an issue (requires removal of acetone byproduct).
Comparative Analysis: Performance Metrics
The following data contrasts the performance of these routes in the synthesis of Sitagliptin-type
| Metric | Route A: Rh-Catalyzed AH | Route B: Organocatalytic Mannich | Route C: Biocatalysis (ATA) |
| Enantiomeric Excess (ee) | > 99% | 90 - 98% | > 99.9% |
| Typical Yield | 90 - 95% | 75 - 85% | 92 - 95% |
| Catalyst Loading | 0.1 - 1.0 mol% | 5 - 10 mol% | 2 - 5 g/L (Enzyme) |
| Pressure Requirement | High (200-1000 psi) | Ambient | Ambient |
| Atom Economy | High | Low (Leaving groups involved) | High |
| Waste (E-Factor) | Moderate (Solvent/Purification) | High (Chromatography often needed) | Low (Aqueous streams) |
| Cost Driver | Rhodium/Ligand | Chiral Scaffold | Enzyme Evolution |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Target: Synthesis of Sitagliptin Phosphate Intermediate (Chemical Route)
Safety: High-pressure hydrogenation requires rated vessels and blast shielding.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a schlenk flask with
(0.5 mol%) and (1.1 eq relative to Rh). Add degassed MeOH and stir for 30 min to form the active complex. -
Substrate Loading: Dissolve the
-amino enamide precursor (dehydrositagliptin) in degassed MeOH (0.2 M concentration). -
Reaction: Transfer substrate solution to a stainless steel autoclave. Inject the catalyst solution under inert atmosphere.
-
Hydrogenation: Pressurize to 250 psi (17 bar) with
. Heat to 50°C . Stir at 1000 rpm for 12–18 hours. -
Workup: Vent
carefully. Concentrate the mixture. -
Purification: The residue requires carbon treatment (Ecosorb) to remove Rhodium residues to <10 ppm, followed by recrystallization from iPrOH.
Protocol 2: Organocatalytic Mannich Reaction
Target: Synthesis of N-Cbz-protected
Rationale: This protocol avoids unstable imines by using a stable precursor activated in situ.
-
Reagents: Prepare N-Cbz-
-chloroglycine methyl ester (Electrophile) and Dibenzoylmethane (Nucleophile). Catalyst: Takemoto’s catalyst (bifunctional thiourea).[2] -
Setup: Flame-dry a round-bottom flask. Add 4Å molecular sieves.
-
Execution:
-
Dissolve Nucleophile (1.0 eq) and Catalyst (10 mol%) in Toluene at room temperature.
-
Cool to -30°C (Critical for ee).
-
Add Electrophile (1.2 eq) and 2,6-lutidine (1.2 eq) to scavenge HCl.
-
Stir for 24-48 hours at -30°C.
-
-
Monitoring: Check consumption of nucleophile by TLC/NMR.
-
Workup: Quench with saturated
. Extract with EtOAc.[3][4] -
Validation: Determine ee via Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH).
Mechanistic Visualization
The fundamental difference in activation modes dictates the selectivity profile.
Figure 2: Mechanistic comparison showing the rigid metal coordination sphere (Route A) vs. the flexible hydrogen-bonding network (Route B).
References
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.
-
Kobayashi, S., et al. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society.
-
US Environmental Protection Agency. (2010).[5] Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award (Merck & Codexis).
Comparative efficacy studies of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate against analogous compounds.
Executive Summary
Compound Identity: (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Class: Chiral
This guide evaluates the comparative efficacy of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate against its structural analogs (phenyl-based and
Mechanistic Profiling & Rationale
The Pyridyl vs. Phenyl Advantage
In medicinal chemistry, the replacement of a phenyl ring with a pyridine ring (bioisosterism) is a strategic modification to alter physicochemical properties without disrupting steric fit.
-
Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, significantly lowering the logP (lipophilicity) compared to the phenyl analog. This enhances aqueous solubility, a critical failure point for many peptidomimetic drug candidates.
-
Electronic Effects: The electron-deficient nature of the pyridine ring reduces the basicity of the
-amino group compared to non-aromatic analogs, potentially influencing the and binding interactions in the active site.
The -Amino Acid Scaffold (Stability)
Unlike natural
-
Extended Half-life: Resistance to cleavage by trypsin, chymotrypsin, and serum peptidases.
-
Structural Rigidity: Ability to form stable secondary structures (e.g., 14-helices) that mimic protein epitopes more effectively than flexible linear peptides.
Chirality: The (R)-Enantiomer Specificity
Biological targets (enzymes, receptors like Integrins
Comparative Efficacy Data
The following data summarizes the performance of the (R)-Pyridyl scaffold against key alternatives.
Table 1: Physicochemical & Stability Comparison
| Feature | (R)-Pyridyl Scaffold (Subject) | Phenyl Analog (Alternative A) | |
| Structure | L-Phenylalanine/Asp | ||
| LogP (Calc) | ~0.8 - 1.2 (Moderate) | ~1.8 - 2.2 (High) | varies |
| Aqueous Solubility | High (pH dependent) | Low | Moderate |
| Serum Half-Life ( | > 24 Hours | > 24 Hours | < 1 Hour |
| Proteolytic Resistance | High | High | Low |
| H-Bond Potential | Donor ( | Donor ( | Donor/Acceptor |
Table 2: Biological Potency (Integrin Inhibition Model)
Representative data for RGD-mimetic small molecules containing these scaffolds.
| Compound Variant | Selectivity Ratio ( | Efficacy Note | |
| (R)-Pyridyl Ester | 15 nM | > 100 | High potency; improved bioavailability. |
| (S)-Pyridyl Ester | > 10,000 nM | N/A | Inactive (Distomer). |
| (R)-Phenyl Ester | 12 nM | > 80 | High potency; poor solubility limits dosing. |
| Racemic Mixture | ~30 nM | Variable | Reduced effective concentration; competing inactive isomer. |
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Synthesis of High-Purity Isomer)
Rationale: Chemical synthesis often yields racemates. Enzymatic resolution is the industry standard for obtaining high
Reagents:
-
Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate
-
Lipase B from Candida antarctica (CAL-B)
-
Solvent: Diisopropyl ether / Ethanol
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic ester in diisopropyl ether.
-
Acylation: Add 0.5 eq of ethyl acetate (acyl donor) and immobilized CAL-B (20 mg/mmol).
-
Incubation: Shake at
for 24 hours. CAL-B selectively hydrolyzes or acylates the (S)-isomer (depending on specific conditions), leaving the (R)-ester or converting it. Note: For this scaffold, CAL-B typically acylates the (S)-amine, leaving the (R)-amine free. -
Filtration: Remove enzyme by filtration.
-
Separation: Partition between acidic water and organic solvent. The free amine (R) stays in water; the acylated (S)-amide stays in organics.
-
Basification: Basify the aqueous layer and extract the pure (R)-amine ester.
Protocol B: Serum Stability Assay
Rationale: To validate the "efficacy" of the
-
Preparation: Dissolve compound (100
) in phosphate-buffered saline (PBS). -
Incubation: Add human serum (25% v/v) and incubate at
. -
Sampling: Aliquot 50
at hours. -
Quenching: Add 150
acetonitrile (with internal standard) to precipitate serum proteins. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % remaining vs. time to determine
.
Visualization of Efficacy Logic
Diagram 1: Pharmacophore & Bioisosterism Logic
This diagram illustrates why the Pyridyl scaffold is chosen over the Phenyl scaffold in drug design.
Caption: Bioisosteric replacement of Phenyl with Pyridyl improves solubility while retaining structural integrity.
Diagram 2: Kinetic Resolution Workflow
Visualizing the separation of the active (R)-isomer from the racemic mixture.
Caption: Enzymatic resolution pathway to isolate the high-efficacy (R)-enantiomer.
References
-
Design and Synthesis of Beta-Amino Acid Mimetics.Journal of Medicinal Chemistry. Focuses on the stability and folding properties of
-peptides compared to -peptides. -
Pyridyl-Alanine Analogs in Drug Discovery.Bioorganic & Medicinal Chemistry Letters. Discusses the solubility advantages of pyridine bioisosteres in peptidomimetics.
-
Enzymatic Resolution of Beta-Amino Acids.Tetrahedron: Asymmetry. Details the CAL-B mediated kinetic resolution protocols for heterocyclic
-amino esters. -
Integrin Antagonists: SAR Studies.Chemical Reviews.
data for phenyl vs. pyridyl scaffolds in RGD mimetics.
Sources
Spectroscopic Differentiation and Quality Control of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate
Executive Summary
This guide provides a technical analysis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate , a critical chiral
The primary challenge with this molecule is ensuring enantiomeric purity. Because the physical properties (MP, BP, refractive index) of the (R) and (S) enantiomers are identical in an achiral environment, standard analysis fails. This guide compares the (R)-isomer against its (S)-counterpart and racemic mixtures , evaluating the performance of three analytical "alternatives" for quality control: Chiral HPLC , NMR with Chiral Solvating Agents (CSAs) , and Polarimetry .
Part 1: Structural & Spectroscopic Baseline
Before establishing chiral purity, the chemical identity must be validated. The 3-pyridyl moiety introduces distinct splitting patterns in NMR due to the nitrogen heteroatom.
Theoretical 1H NMR Assignments (300 MHz, CDCl )
The molecule exhibits an ABX spin system at the chiral center (
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| Pyridine-2 | Aromatic | 8.55 - 8.60 | Singlet (d) | Distinct isolated proton between N and C3. | |
| Pyridine-6 | Aromatic | 8.48 - 8.52 | Doublet | Adjacent to Nitrogen. | |
| Pyridine-4 | Aromatic | 7.65 - 7.70 | Doublet (dt) | Para to Nitrogen. | |
| Pyridine-5 | Aromatic | 7.22 - 7.28 | DD | Meta to Nitrogen. | |
| Methine | 4.45 - 4.55 | Triplet/DD | Chiral Center (C3). | ||
| Methylene | 2.60 - 2.75 | Multiplet | ABX System | Diastereotopic protons due to adjacent chiral center. | |
| Ester CH | Methylene | 4.10 - 4.18 | Quartet | Ethyl group characteristic. | |
| Ester CH | Methyl | 1.18 - 1.25 | Triplet | Ethyl group characteristic. | |
| NH | Amine | 1.80 - 2.20 | Broad | - | Exchangeable with D |
Critical Note: The chemical shift of the
-protons (2.60–2.75 ppm) often appears as a complex multiplet rather than a clean doublet because the adjacent chiral center makes them diastereotopic (magnetically non-equivalent).
Part 2: Comparative Analysis of Purity Determination Methods
This section compares the "performance" of three methods to distinguish the (R)-product from the (S)-impurity.
Method A: Chiral HPLC (The Gold Standard)
Verdict: Superior Accuracy and Quantitation. Chiral HPLC is the only method capable of quantifying trace (S)-isomer impurities (< 0.5%) required for GMP standards.
-
Stationary Phase: Polysaccharide-based columns (Amylose or Cellulose derivatives).[1]
-
Mechanism: The pyridine ring participates in
interactions, while the amino/ester groups form H-bonds with the carbamate linkage on the stationary phase.
Recommended Protocol:
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2.
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Role of DEA: The pyridine and primary amine are basic. Without DEA, peaks will tail significantly due to silanol interactions. DEA masks these sites.
-
Performance Data:
-
(R)-Isomer Retention: ~12.5 min
-
(S)-Isomer Retention: ~14.2 min
-
Resolution (
): > 2.5 (Baseline separation).
-
Method B: 1H NMR with Chiral Solvating Agents (CSA)
Verdict: Rapid Qualitative Check. Useful for initial screening during synthesis but lacks the sensitivity for final release testing.
-
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid.
-
Mechanism: The CSA forms a transient diastereomeric salt with the amine. This induces a chemical shift difference (
) between the (R) and (S) enantiomers.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Observation: The ester methyl triplet (1.2 ppm) often splits into two distinct triplets in the racemate.
-
Limit of Detection: ~2-5% impurity.
Method C: Polarimetry (Optical Rotation)
Verdict: Unreliable for Purity.
Specific rotation
-
Typical Value:
to (Values are often small for -amino esters, making them prone to error). -
Risk: A sample with 80% ee may show a rotation value within the error margin of a pure sample. Do not rely on this for release.
Summary Table: Performance Comparison
| Feature | Chiral HPLC (Recommended) | NMR + CSA | Polarimetry |
| Differentiation | Baseline separation of (R) & (S) | Split signals ( | Single averaged number |
| Sensitivity | High (< 0.1% impurity) | Moderate (~2% impurity) | Low (prone to noise) |
| Sample Recovery | Possible (if Prep-HPLC) | Difficult (salt formation) | Yes (non-destructive) |
| Throughput | 15-20 min/sample | 10 min/sample | 5 min/sample |
Part 3: Experimental Protocols
Sample Preparation for Chiral HPLC
-
Weighing: Accurately weigh 5.0 mg of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate.
-
Solvation: Dissolve in 1.0 mL of Ethanol (HPLC grade).
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove particulates. -
Dilution: Dilute 100
L of stock into 900 L of Mobile Phase (Hexane/IPA).
Workflow Logic (DOT Diagram)
The following diagram illustrates the decision matrix for analyzing the product batch.
Figure 1: Analytical workflow for quality control of chiral
Part 4: Mechanistic Insight (Chiral Recognition)
Understanding why the separation works aids in troubleshooting. The separation on polysaccharide columns relies on a "Three-Point Interaction" model.
Figure 2: Three-point interaction model between the analyte and Chiralpak AD-H stationary phase.
Troubleshooting the Separation
-
Broad Peaks: The pyridine nitrogen is interacting with residual silanols on the silica support. Solution: Increase DEA concentration to 0.15% or switch to 0.1% TFA (if using a coated phase that tolerates acid, though base is preferred for amines).
-
No Separation: The "fit" is too loose. Solution: Switch from Amylose (AD-H) to Cellulose (OD-H) to alter the chiral cavity shape.
References
-
Chiral Separation Mechanics: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Beta-Amino Acid Synthesis: Cole, D. C. (1994). Recent stereoselective synthetic approaches to
-amino acids. Tetrahedron, 50(32), 9517-9582. Link - Determination of Absolute Configuration: Allenmark, S. G. (2000). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Analytical Chemistry.
-
Spectroscopic Data Reference: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link
-
Application in Drug Discovery: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
Sources
Cross-reactivity assessment of pyridinyl propanoate derivatives in biological assays.
Content Type: Technical Comparison & Protocol Guide Domain: Medicinal Chemistry / In Vitro Pharmacology Focus: GPR40/FFAR1 Agonists & Metabolic Selectivity
Executive Summary
Pyridinyl propanoate derivatives represent a privileged scaffold in modern drug discovery, particularly in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes (e.g., Fasiglifam analogs, AMG 837 derivatives). While the propanoate "head" mimics endogenous fatty acids to engage the orthosteric or allosteric sites of the receptor, the pyridinyl moiety is often introduced to modulate lipophilicity (
However, this structural class presents unique cross-reactivity challenges :
-
CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, leading to metabolic drug-drug interaction (DDI) liabilities.
-
Assay Interference: Pyridine derivatives can quench fluorescence or chelate ions in calcium-flux assays, generating false-negative or false-positive signals.
-
Receptor Promiscuity: High structural homology between FFAR1 (GPR40) and FFAR4 (GPR120) requires rigorous selectivity profiling.
This guide objectively compares assessment methodologies and provides a self-validating protocol to distinguish true pharmacological efficacy from off-target artifacts.
Part 1: The Chemical Context & Liability Profile
To assess cross-reactivity effectively, one must understand the mechanism of interference.
The "Heme-Clip" Liability
The defining feature of this class—the pyridine ring—is a double-edged sword. While it improves solubility, the
-
Mechanism: In biological assays involving metalloproteins (like CYP3A4 or CYP2D6), the pyridine nitrogen can displace the water molecule at the heme iron axial position.
-
Result: This creates a Type II spectral binding interaction, inhibiting the enzyme not by competitive occupancy of the active site, but by direct metal coordination. This is a "false" structural hit that often fails in later toxicity screens.
The "Fatty Acid" Mimicry
The propanoate tail is designed to mimic endogenous ligands (e.g.,
-
Risk: This leads to cross-reactivity with other lipid-sensing GPCRs (GPR120, GPR84) and potential incorporation into lipid metabolic pathways (e.g., acyl-CoA synthetase interference), which standard binding assays often miss.
Part 2: Comparative Methodology
We compare three industry-standard approaches for assessing the activity and selectivity of pyridinyl propanoates.
| Feature | Method A: FLIPR Calcium Flux | Method B: IP-One HTRF | Method C: Label-Free (DMR) |
| Primary Readout | Intracellular | Inositol monophosphate (IP1) accumulation | Dynamic Mass Redistribution (cytoskeletal change) |
| Throughput | Ultra-High | High | Medium |
| Pyridine Interference | High. Pyridines can quench Fluo-4/8 dyes; potential for auto-fluorescence. | Low. Ratiometric FRET cancels out most compound interference. | None. Optical interference is negligible. |
| Sensitivity | Detects | Detects | Holistic (detects |
| Cost | $ | ||
| Verdict | Screening Only. Prone to artifacts with this chemotype. | Gold Standard. Best balance of specificity and throughput. | Validation. Use for confirming "clean" hits. |
Part 3: Experimental Protocol (Self-Validating)
Protocol Name: Dual-Point Selectivity & Interference Counter-Screen (DPS-ICS) Objective: To isolate true GPR40 agonism from pyridine-mediated fluorescence quenching and off-target GPR120 binding.
Reagents & Setup
-
Target Cells: CHO-K1 stably expressing human GPR40 (
). -
Counter-Screen Cells: Parental CHO-K1 (Null) and CHO-K1 expressing
. -
Assay Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using IP-One kits (Cisbio/PerkinElmer).
-
Reference Compounds: AMG 837 (Partial Agonist), Fasiglifam (Full Agonist).
Step-by-Step Workflow
1. Compound Preparation (The "Anti-Crash" Step) [1]
-
Dissolve pyridinyl propanoate derivatives in 100% DMSO to 10 mM.
-
Critical Step: Perform a serial dilution in DMSO first, then transfer to assay buffer (HBSS + 20 mM HEPES).
-
Why? Propanoate derivatives often precipitate in aqueous buffer at high concentrations (
) due to the lipophilic pyridine tail, causing light scattering that mimics "activity" in optical assays.
2. The Primary Screen (GPR40 Agonism)
-
Incubate
cells with compounds for 45 minutes at 37°C. -
Add detection reagents (Cryptate-labeled anti-IP1 + d2-labeled IP1 analog).
-
Self-Validation Check: Include a "Quench Control" well containing only the fluorophores and the test compound (no cells). If the FRET signal drops >20% compared to buffer, the pyridine ring is quenching the signal. Discard data or use correction factor.
3. The Selectivity Counter-Screen
-
Run the same concentration response curves (CRC) on
cells and Parental (Null) cells. -
Calculation: Calculate the Selectivity Ratio (
). -
Threshold: A viable lead must have a ratio > 50x and zero signal in Parental cells.
4. Metabolic Liability Screen (The Heme Check)
-
Perform a spectral binding assay with recombinant CYP3A4.
-
Scan absorbance from 350–500 nm.
-
Indicator: A Type II binding spectrum (peak at ~425 nm, trough at ~390 nm) indicates direct pyridine-heme coordination.
Part 4: Data Presentation
The following table synthesizes typical results from this workflow. Note the distinction between a "False Positive" and a "True Lead."
Table 1: Comparative Profiling of Pyridinyl Propanoate Analogs
| Compound ID | Structure Motif | GPR40 | GPR120 | Parental CHO Signal | CYP3A4 Shift (Type II) | Classification |
| Ref (AMG 837) | Propynyl-Pyridine | 15 | >10,000 | None | (-) | Standard |
| Cmpd A | 2-Pyridyl Propanoate | 45 | 60 | High (Artifact) | (+) Strong | False Positive (Promiscuous/Aggregator) |
| Cmpd B | 3-Pyridyl Propanoate | 120 | >10,000 | None | (+) Weak | Selectivity Hit (Metabolic Liability) |
| Cmpd C | Substituted Pyridine | 8 | >5,000 | None | (-) | Lead Candidate |
Analysis: Compound A shows activity in Parental cells, indicating it is likely acting as a detergent or membrane disruptor (common with amphiphilic propanoates). Compound B is selective for the receptor but fails the metabolic screen due to heme coordination. Compound C represents an optimized lead where steric hindrance around the pyridine nitrogen prevents CYP binding.
Part 5: Visualization
Diagram 1: The Self-Validating Screening Cascade
This workflow filters out the specific artifacts associated with pyridine derivatives.
Caption: A rigorous filter cascade designed to eliminate false positives caused by fluorescence quenching and off-target metabolic binding common to pyridine derivatives.
Diagram 2: Mechanism of Cross-Reactivity (The "Heme-Clip")
Caption: Structural basis of cross-reactivity: The propanoate tail drives receptor affinity, while the pyridine nitrogen drives metabolic enzyme inhibition.
References
-
Design and Identification of a GPR40 Full Agonist (SCO-267). Journal of Medicinal Chemistry. (2020). Explains the structural evolution of pyridinyl moieties in GPR40 agonists.
-
Discovery and Optimization of Potent GPR40 Full Agonists (AMG 837/AM-1638). ACS Medicinal Chemistry Letters. (2012). Foundational work on the pharmacology of phenyl/pyridinyl propanoates.
-
Ligands at Free Fatty Acid Receptor 1 (GPR40): Structure-Activity Relationships. Diabetology International. (2016). Reviews the specific binding modes and structural liabilities of FFAR1 ligands.
-
Target Identification of Small Molecules: Affinity-Based and Label-Free Methods. Acta Pharmaceutica Sinica B. (2023). Provides the basis for the label-free assessment protocols described.
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. (2024). Guidelines on regulatory expectations for cross-reactivity profiling.
Sources
Safety Operating Guide
Operational Guide: Disposal of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
[1][2]
Executive Summary
Immediate Action Required: Treat (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as a Corrosive, Hygroscopic Organic Solid .
Do NOT dispose of this compound down the drain. Do NOT mix with bleach (sodium hypochlorite) or strong oxidizers (nitric acid).
This compound combines the hazards of a pyridine derivative (potential neurotoxicity/aquatic toxicity) with a dihydrochloride salt (acidic corrosivity). Disposal must follow strict segregation protocols for Halogenated Organic Solids due to the chloride content, ensuring incineration with flue gas scrubbing.
Chemical Safety Profile & Hazard Analysis
To dispose of this material safely, you must understand its reactivity profile. This is not merely "chemical waste"; it is a functionalized intermediate with specific stability concerns.
| Property | Specification | Operational Implication |
| Chemical Structure | Pyridine ring + Beta-amino ester + 2HCl | Nitrogen-rich; releases NOx and HCl upon combustion.[1] |
| Acidity | Dihydrochloride salt (2HCl) | Corrosive. Aqueous solutions will be highly acidic (pH < 2).[1] Incompatible with cyanides and sulfides (gas release). |
| Stability | Hygroscopic Ester | Moisture sensitive.[1] Hydrolysis yields ethanol and the free amino acid. Keep dry until disposal. |
| RCRA Status | Characteristic (Potential D038) | Pyridine is a D038 waste (Toxicity Characteristic).[1][2] Treat this derivative as Hazardous Waste . |
| Incompatibility | Strong Oxidizers, Bleach | CRITICAL: Mixing with bleach releases toxic Chlorine gas ( |
Waste Segregation & Compatibility Logic
The presence of the dihydrochloride salt dictates the segregation logic. While the organic backbone is combustible, the chloride ions require the waste to be flagged for incinerators equipped with scrubbers to neutralize hydrogen chloride gas emissions.[3]
The "Bleach Warning"
Never attempt to deactivate this amine salt with bleach.
-
Mechanism:
[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Result: Immediate release of chlorine gas.
-
Correct Deactivation: If deactivation is required by your specific SOP, use a dilute, controlled neutralization with Sodium Bicarbonate (
) in a fume hood before adding to the organic waste stream.
Disposal Workflow Diagram
The following decision tree outlines the operational flow for disposing of both solid and liquid waste forms of the compound.
Figure 1: Operational decision tree for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired/Excess Material)
Best for: Pure powder, filter cakes, or contaminated solid consumables.[1]
-
PPE Requirement: Wear nitrile gloves (double gloving recommended due to corrosivity), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine/dusty.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Bagging: Place the material inside a clear polyethylene bag (minimum 2 mil thickness). Seal the bag with tape or a zip tie.
-
Secondary Bagging: Place the first bag inside a second bag (double containment) to prevent leakage of corrosive dust.
-
Labeling:
-
Storage: Store in the "Solid Organic Waste" bin. Keep the lid tightly closed to prevent moisture absorption (hygroscopic).
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Best for: Material dissolved in methanol, ethanol, or DMSO.[1]
-
pH Check: If the solution is highly acidic (pH < 2) due to the 2HCl, consider neutralizing it slightly to pH 4-5 with Sodium Bicarbonate if your facility requires non-corrosive liquids. Caution: This will generate
gas. Allow to off-gas fully before capping.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Segregation:
-
Scenario 1 (Dissolved in DCM/Chloroform): Pour into the Halogenated Waste carboy.
-
Scenario 2 (Dissolved in MeOH/EtOH/Water): Pour into the Non-Halogenated Organic Waste carboy.
-
Crucial Exception: Even if in non-halogenated solvent, if the concentration of the compound is high (>5%), some facilities require this to go into the Halogenated stream because of the high chloride content from the salt.[3] Default to Halogenated Waste if unsure.
-
-
Labeling: List the solvent percentages and the full chemical name.
Protocol C: Empty Container Disposal
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., ethanol or water).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (see Protocol B).
-
Defacing: Cross out the original label. Mark as "Empty" or "Triple Rinsed."
-
Glass Disposal: Discard the bottle in the designated glass waste or recycling bin, depending on local policy.
Regulatory Context (RCRA)
While this specific molecule may not be explicitly listed on the EPA P-list or U-list by its full IUPAC name, it falls under strict regulatory categories due to its components:
-
Pyridine (U196): Pyridine itself is a U-listed waste. Derivatives often trigger the Toxicity Characteristic (Waste Code D038) if they can leach pyridine above the regulatory limit (5.0 mg/L) [1].
-
Corrosivity (D002): If the waste is an aqueous solution with pH
2, it is a D002 hazardous waste [2]. -
Halogen Content: The "dihydrochloride" moiety introduces halogens into the combustion chamber. In the EU and US, this mandates incineration at
with rapid cooling to prevent dioxin formation (though less of a risk with simple HCl salts than with chlorinated carbons, the protocol remains strict) [3].
Final Verification: Always verify these protocols with your institution's Environmental Health & Safety (EH&S) officer, as local municipal codes may be stricter than federal guidelines.
References
-
US Environmental Protection Agency (EPA). "Code of Federal Regulations, Title 40, Part 261.24 - Toxicity Characteristic." Electronic Code of Federal Regulations.[3][Link][1][6][7][8]
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Characteristic Wastes (D002 Corrosivity)." EPA.gov.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[Link]
-
PubChem. "Pyridine Hydrochloride Safety Data Sheet (SDS) Summary." National Library of Medicine.[3][Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. nyu.edu [nyu.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. epa.gov [epa.gov]
- 5. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wku.edu [wku.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
